GaMF1.39
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
2568607-82-7 |
|---|---|
分子式 |
C20H19ClN6 |
分子量 |
378.9 g/mol |
IUPAC 名称 |
2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H19ClN6/c1-3-22-18-10-12(2)23-20(27-18)24-15-8-9-16-17(11-15)26-19(25-16)13-4-6-14(21)7-5-13/h4-11H,3H2,1-2H3,(H,25,26)(H2,22,23,24,27) |
InChI 键 |
DKJYWYHLAHWVCH-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
GaMF1.39 mechanism of action in M. tuberculosis
An In-Depth Technical Guide to the Mechanism of Action of GaMF1.39 in Mycobacterium tuberculosis
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. The F1Fo-ATP synthase, a crucial enzyme for cellular energy production, has been identified as a promising drug target.[1][2][3][4][5] this compound, a diaminopyrimidine analog, is a novel bactericidal compound that specifically targets this essential mycobacterial enzyme. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action
This compound exerts its potent bactericidal activity against M. tuberculosis by directly inhibiting the F1Fo-ATP synthase, the primary generator of adenosine (B11128) triphosphate (ATP) in the cell. The specific target of this compound is the mycobacterium-specific loop of the rotary gamma (γ) subunit of the F-ATP synthase. By binding to this loop, this compound effectively stalls the enzyme's function, leading to a rapid depletion of cellular ATP. This disruption of energy homeostasis is the primary cause of the compound's bactericidal effect.
Notably, the inhibitory action of this compound is highly specific. It does not affect proton coupling or oxygen consumption within the respiratory chain, indicating that it does not act as an uncoupler like some other mitochondrial toxins. Furthermore, its efficacy is not impacted by mutations, such as the I66M substitution in subunit c, which confers resistance to other ATP synthase inhibitors like bedaquiline.
The parent molecule, GaMF1, was also shown to be effective against Mycobacterium abscessus by targeting the F-ATP synthase and depleting cellular ATP. Medicinal chemistry efforts improved upon GaMF1 to develop this compound, which exhibits an 18-fold improvement in activity against Mtb.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound against various mycobacterial species and in different experimental settings.
Table 1: In Vitro Inhibitory Concentrations of this compound
| Parameter | Organism | Value | Reference |
| MIC₅₀ | M. bovis BCG | 6.8 µM | |
| MIC₉₀ | M. bovis BCG | 12.2 µM | |
| MIC₅₀ | M. tuberculosis | 3.0 µM | |
| IC₅₀ (Intracellular ATP Inhibition) | M. bovis BCG | 3.3 µM | |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | M. bovis BCG | 51.6 ± 1.35 nM | |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | M. smegmatis | 90 ± 1.1 nM | |
| IC₅₀ (Succinate-driven ATP synthesis in IMVs) | Not Specified | 71 nM |
Table 2: In Vitro Inhibitory Concentrations of Parent Compound GaMF1
| Parameter | Organism | Value | Reference |
| MIC₅₀ | M. smegmatis mc²155 | 11 µM | |
| MIC₅₀ | M. bovis BCG | 17 µM | |
| MIC₅₀ | M. tuberculosis H37Rv | 33 µM | |
| IC₅₀ (Intracellular ATP Synthesis) | M. abscessus | 10 ± 0.9 µM | |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | M. abscessus | 13 ± 2.5 µM |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and its place within the broader context of oxidative phosphorylation inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
The Molecular Target of GaMF1.39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the molecular target and mechanism of action of GaMF1.39, a promising antimycobacterial compound. This compound has been identified as a potent inhibitor of the Mycobacterium tuberculosis (Mtb) F1Fo-ATP synthase, a critical enzyme for mycobacterial energy metabolism. This document provides a comprehensive overview of the binding site, inhibitory activity, and the experimental methodologies used to elucidate its function, along with a summary of key quantitative data.
Executive Summary
This compound is a diaminopyrimidine analog that demonstrates bactericidal activity against Mycobacterium tuberculosis.[1][2] Its primary molecular target is the F-ATP synthase , an essential enzyme complex responsible for the majority of ATP production through oxidative phosphorylation.[1][3] Specifically, this compound binds to the rotary subunit γ of the F-ATP synthase, a component crucial for the enzyme's catalytic cycle.[1] By targeting this subunit, this compound effectively depletes cellular ATP levels, leading to mycobacterial cell death. This targeted action on a mycobacterium-specific loop of the γ subunit presents a promising avenue for the development of new anti-tuberculosis therapies.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data reported for this compound and its parent compound, GaMF1, in various assays. This data highlights the potency and specificity of this compound as an inhibitor of mycobacterial F-ATP synthase.
| Parameter | Value | Organism/System | Reference |
| This compound | |||
| MIC50 | 3.0 µM | M. tuberculosis | |
| MIC50 | 6.8 µM | M. bovis BCG | |
| MIC90 | 12.2 µM | M. bovis BCG | |
| IC50 (Intracellular ATP inhibition) | 3.3 µM | M. bovis BCG | |
| IC50 (NADH-driven ATP synthesis) | 51.6 ± 1.35 nM | M. bovis BCG IMVs | |
| IC50 (NADH-driven ATP synthesis) | 90 ± 1.1 nM | M. smegmatis IMVs | |
| IC50 (Succinate-driven ATP synthesis) | 71 nM | M. smegmatis IMVs | |
| Dissociation Constant (KD) | 0.7 ± 0.09 µM | MsF1-αβγH65W | |
| GaMF1 (Parent Compound) | |||
| IC50 (ATP synthesis) | 13 ± 2.5 µM | M. abscessus IMVs | |
| IC50 (Intracellular ATP synthesis) | 10 ± 0.9 µM | M. abscessus |
Molecular Target and Mechanism of Action
This compound exerts its antimycobacterial effect by directly targeting the F-ATP synthase, a multi-subunit enzyme complex that couples proton translocation across the inner membrane to ATP synthesis.
The F-ATP Synthase in Mycobacterium tuberculosis
The mycobacterial F-ATP synthase is a validated drug target. It is composed of two main domains: the membrane-embedded Fo domain, which contains the proton channel, and the cytoplasmic F1 domain, which houses the catalytic sites for ATP synthesis. The rotation of the central stalk, which includes the γ subunit, driven by the proton motive force, induces conformational changes in the catalytic β subunits of the F1 domain, leading to ATP production.
Binding of this compound to the γ Subunit
Biochemical and molecular modeling studies have pinpointed the binding site of this compound to a mycobacterium-specific loop within the rotary γ subunit of the F-ATP synthase. Molecular docking studies predict that this compound binds with high affinity to this region, with a ChemPLP fitness score of 49. The interaction is stabilized by hydrogen bonds and van der Waals contacts with key residues in the γ subunit, such as R71 and Q171. This binding event is thought to disrupt the normal rotation of the γ subunit, thereby inhibiting the synthesis of ATP.
Experimental Protocols
The identification and characterization of this compound's molecular target involved a series of key experiments. The generalized methodologies for these experiments are outlined below.
ATP Synthesis Inhibition Assay in Inside-Out Membrane Vesicles (IMVs)
This assay directly measures the effect of a compound on the ATP synthesis activity of the F-ATP synthase in a native membrane environment.
Protocol:
-
Preparation of IMVs: Prepare IMVs from Mycobacterium smegmatis or M. bovis BCG by cell lysis and ultracentrifugation.
-
Assay Setup: In a 96-well plate, add IMVs to a reaction buffer containing a respiratory substrate (e.g., NADH or succinate) and ADP.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.
-
Initiation of ATP Synthesis: Initiate the reaction by adding the substrate.
-
Measurement of ATP: After a defined incubation period, quench the reaction and measure the amount of ATP produced using a luciferin-luciferase-based assay.
-
Data Analysis: Determine the IC50 value by plotting the percentage of ATP synthesis inhibition against the logarithm of the this compound concentration.
Tryptophan Fluorescence Quenching Assay
This biophysical assay is used to determine the binding affinity of a ligand to a protein by measuring changes in the intrinsic fluorescence of tryptophan residues upon binding.
Protocol:
-
Protein Preparation: Purify the target protein, in this case, a construct of the F1 domain of the F-ATP synthase containing the γ subunit (e.g., MsF1-αβγH65W).
-
Fluorescence Measurement: In a quartz cuvette, place a solution of the purified protein in a suitable buffer.
-
Titration: Excite the tryptophan residues at approximately 295 nm and record the emission spectrum. Sequentially add increasing concentrations of this compound to the cuvette and record the fluorescence spectrum after each addition.
-
Data Correction: Correct the fluorescence intensity for the inner filter effect if the compound absorbs light at the excitation or emission wavelengths.
-
Data Analysis: Plot the change in fluorescence intensity against the this compound concentration and fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD).
Molecular Docking
This computational method predicts the preferred orientation of a ligand when bound to a receptor protein.
Protocol:
-
Receptor and Ligand Preparation: Obtain the 3D structure of the target protein (mycobacterial F-ATP synthase γ subunit) from a protein data bank or homology modeling. Prepare the 3D structure of this compound.
-
Binding Site Definition: Define the putative binding site on the γ subunit based on prior knowledge or cavity detection algorithms.
-
Docking Simulation: Use a docking program (e.g., GOLD) to systematically sample different conformations and orientations of this compound within the defined binding site.
-
Scoring and Analysis: Score the different poses based on a scoring function that estimates the binding affinity (e.g., ChemPLP fitness score). Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic contacts) between this compound and the protein residues.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for its target validation.
Caption: Inhibition of Mycobacterial F-ATP Synthase by this compound.
Caption: Workflow for validating the molecular target of this compound.
References
GaMF1.39 as a novel F-ATP synthase inhibitor
An In-depth Technical Guide to GaMF1.39: A Novel F-ATP Synthase Inhibitor
Introduction
The F1Fo-ATP synthase is a critical enzyme responsible for the majority of ATP production in most living organisms.[1] Its essential role in cellular bioenergetics has made it a compelling target for therapeutic intervention, particularly in the context of infectious diseases.[1] In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the F-ATP synthase is vital for growth and viability, making it a validated clinical target.[1] This guide provides a detailed overview of this compound, a novel diaminopyrimidine derivative that has emerged from structure-activity relationship studies of the parent compound, GaMF1.[2][3] this compound demonstrates potent and specific inhibition of the mycobacterial F-ATP synthase, positioning it as a promising candidate for anti-tuberculosis therapy.
Mechanism of Action: Targeting the γ Subunit
This compound exerts its inhibitory effect by specifically targeting the F-ATP synthase. Unlike some other F-ATP synthase inhibitors, this compound does not affect proton coupling or oxygen consumption, indicating a direct and specific interaction with the enzyme complex. The compound targets a mycobacterium-specific loop of the rotary γ subunit. This interaction is believed to interfere with the rotational mechanism of the enzyme, which is essential for coupling proton translocation to ATP synthesis. Molecular docking studies suggest that this compound binds to the Mtb subunit γ with high affinity. The benzimidazole (B57391) ring of this compound is predicted to form a hydrogen bond with the γ-loop residue Q171. This targeted action depletes the cellular formation of ATP, which is required for essential processes such as replication, cell wall formation, and the function of ATP-dependent efflux pumps.
References
GaMF1.39: A Novel Antitubercular Agent Targeting F-ATP Synthase
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth overview of the discovery, mechanism of action, and preclinical development of GaMF1.39, a promising novel antitubercular compound. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction: The Discovery of this compound
This compound is a potent diaminopyrimidine analog developed to combat Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its discovery stemmed from an in silico screening that identified the parent compound, GaMF1, which targets a mycobacterium-specific loop of the γ subunit of F-ATP synthase.[1][2] Subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound, exhibiting an 18-fold improvement in activity compared to its predecessor.[2] This compound is bactericidal and shows significant promise, particularly in combination therapies targeting oxidative phosphorylation.[3][4]
Mechanism of Action: Targeting the Mycobacterial Powerhouse
This compound exerts its bactericidal effect by specifically targeting the F-ATP synthase, a crucial enzyme for ATP production in Mtb. The compound binds to the rotary subunit γ of the F-ATP synthase, leading to a depletion of cellular ATP. Notably, this inhibition of ATP synthesis occurs without affecting proton coupling or oxygen consumption, indicating a specific mode of action. Molecular docking studies have further elucidated the binding interaction, showing that this compound interacts with key residues within the γ-loop of the Mtb subunit γ.
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Efficacy and Safety Data
This compound has demonstrated potent activity against mycobacteria and a favorable preliminary safety profile. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay | Organism/System | Parameter | Value | Reference |
| Minimum Inhibitory Concentration | M. tuberculosis | MIC₅₀ | 3.0 µM | |
| Minimum Inhibitory Concentration | M. bovis BCG | MIC₅₀ | 6.8 µM | |
| Minimum Inhibitory Concentration | M. bovis BCG | MIC₉₀ | 12.2 µM | |
| Intracellular ATP Inhibition | M. bovis BCG | IC₅₀ | 3.3 µM | |
| NADH-driven ATP Synthesis | M. bovis BCG IMVs | IC₅₀ | 51.6 ± 1.35 nM | |
| Succinate-driven ATP Synthesis | M. bovis BCG IMVs | IC₅₀ | 71 nM |
Table 2: Comparative Efficacy of GaMF1
| Organism | Parameter | Value | Reference |
| M. smegmatis | MIC₅₀ | 11 µM | |
| M. bovis BCG | MIC₅₀ | 17 µM | |
| M. tuberculosis | MIC₅₀ | 33 µM |
Table 3: Preclinical Safety and Stability
| Assay | System | Observation | Reference |
| Toxicity | Zebrafish Embryos | No toxicity observed at 3, 9, and 30 µM | |
| Metabolic Stability | Mouse Liver Microsomes | Metabolically stable |
Enhanced Activity in Combination Therapies
A significant finding in the development of this compound is its enhanced antitubercular activity when used in combination with other inhibitors of the electron transport chain (ETC). Synergistic effects have been observed with clofazimine (an NADH dehydrogenase inhibitor), Telacebec (Q203, a cytochrome bcc:aa₃ inhibitor), and TBAJ-876 (another F-ATP synthase inhibitor). These combinations lead to a more profound inhibition of ATP synthesis, suggesting a promising strategy to shorten tuberculosis chemotherapy.
The workflow for assessing these drug-drug interactions is depicted below.
Detailed Experimental Protocols
The following are methodologies for key experiments performed during the evaluation of this compound.
5.1. ATP Synthesis Assay in Inverted Membrane Vesicles (IMVs)
-
Preparation of IMVs: M. bovis BCG or M. smegmatis cells are harvested, washed, and resuspended in a lysis buffer. Cells are disrupted by sonication or a French press. The cell lysate is centrifuged to remove intact cells and debris. The supernatant is then ultracentrifuged to pellet the membrane fraction. The resulting pellet, containing the IMVs, is resuspended in a suitable buffer.
-
Assay Procedure: The reaction mixture contains IMVs, a respiratory substrate (e.g., NADH or succinate), and ADP. The reaction is initiated by the addition of the substrate. The synthesis of ATP is monitored over time using a luciferin-luciferase-based assay, which produces a luminescent signal proportional to the ATP concentration.
-
Inhibition Studies: To determine the IC₅₀, the assay is performed in the presence of varying concentrations of this compound. The rate of ATP synthesis at each concentration is measured and compared to a vehicle control.
5.2. Intracellular Activity in Macrophage Infection Model
-
Cell Culture and Infection: THP-1 human monocytic cells are differentiated into macrophages using PMA (phorbol 12-myristate 13-acetate). The differentiated macrophages are then infected with M. tuberculosis at a specified multiplicity of infection (MOI).
-
Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing. The infected macrophages are then treated with different concentrations of this compound.
-
Assessment of Bacterial Viability: At various time points post-treatment, the macrophages are lysed to release intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on 7H10 agar (B569324) plates and counting the colony-forming units (CFUs) after incubation.
5.3. Zebrafish Embryo Toxicity Assay
-
Embryo Exposure: Fertilized zebrafish embryos are collected and placed in a multi-well plate.
-
Treatment: The embryos are exposed to a range of concentrations of this compound dissolved in the embryo medium. A vehicle control (e.g., DMSO) is run in parallel.
-
Monitoring and Endpoint: The embryos are monitored daily for several days. Key endpoints include mortality, hatching rate, and the presence of any morphological abnormalities (e.g., pericardial edema, spinal curvature).
5.4. Molecular Docking
-
Protein and Ligand Preparation: The 3D structure of the mycobacterial F-ATP synthase (specifically the γ subunit) is obtained from a protein databank or generated through homology modeling. The 3D structure of this compound is prepared using computational chemistry software, and its energy is minimized.
-
Docking Simulation: A molecular docking program is used to predict the binding pose of this compound within the identified binding site on the γ subunit. The simulation explores various conformations and orientations of the ligand.
-
Analysis: The resulting poses are scored based on their predicted binding affinity. The interactions between this compound and the amino acid residues of the protein are analyzed to understand the molecular basis of binding.
Conclusion and Future Directions
This compound is a novel and potent bactericidal agent that targets the F-ATP synthase of M. tuberculosis. Its distinct mechanism of action, efficacy in infected macrophages, and synergistic activity with other antitubercular agents make it a promising candidate for further development. The favorable safety profile in zebrafish embryos and its metabolic stability warrant further investigation in more advanced preclinical models, such as Mtb-infected mouse models, to fully evaluate its therapeutic potential.
References
- 1. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
GaMF1.39: A Novel Inhibitor of Mycobacterial F-ATP Synthase for Tuberculosis Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated target is the F-Type Adenosine Triphosphate (F-ATP) synthase, a crucial enzyme in mycobacterial bioenergetics. This guide details the mechanism, efficacy, and experimental evaluation of GaMF1.39, a promising antimycobacterial compound. This compound is a derivative of the diaminopyrimidine compound GaMF1 and demonstrates significantly improved potency.[1][2] It selectively inhibits the F-ATP synthase in Mycobacterium tuberculosis (Mtb) by targeting the rotary γ subunit, leading to a depletion of cellular ATP and subsequent bactericidal effects.[1][3][4] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action: Targeting the Mycobacterial Energy Engine
This compound exerts its bactericidal effect by specifically targeting the F-ATP synthase, an enzyme essential for generating the bulk of ATP in mycobacteria through oxidative phosphorylation (OXPHOS).
Direct Inhibition of F-ATP Synthase
The primary target of this compound is the rotary γ subunit of the F-ATP synthase. This interaction inhibits the enzyme's function, leading to a significant depletion of intracellular ATP levels. Unlike some other F-ATP synthase inhibitors, this compound's mechanism is specific; it does not interfere with proton coupling or overall oxygen consumption in the electron transport chain. This targeted action minimizes off-target effects, a desirable characteristic for a drug candidate.
Synergistic Activity with Other Bioenergetic Inhibitors
The efficacy of this compound is enhanced when used in combination with other inhibitors of the electron transport chain. Synergistic effects have been observed with:
-
Clofazimine: An inhibitor of NADH dehydrogenase (NDH).
-
Telacebec (Q203): An inhibitor of the cyt-bcc:aa3 complex.
-
TBAJ-876: Another F-ATP synthase inhibitor with a different binding site.
These combinations lead to a more profound inhibition of ATP synthesis and enhanced anti-tuberculosis activity, suggesting a promising strategy for combination therapy to shorten treatment duration and combat drug resistance.
Quantitative Efficacy of this compound
The antimycobacterial activity of this compound has been quantified through various in vitro assays, demonstrating its potency against different mycobacterial species.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Mycobacterial Species | MIC50 (µM) | MIC90 (µM) | Reference |
| M. bovis BCG | 6.8 | 12.2 | |
| M. tuberculosis H37Rv | 3.0 | Not Reported |
Table 2: Inhibition of ATP Synthesis by this compound
| System | Mycobacterial Species | IC50 | Reference |
| Whole Cells | M. bovis BCG | 3.3 µM | |
| Inside-Out Membrane Vesicles (IMVs) | M. bovis BCG | 51.6 ± 1.35 nM | |
| Inside-Out Membrane Vesicles (IMVs) | M. smegmatis | 90 ± 1.1 nM |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound required to inhibit the growth of mycobacteria.
Materials:
-
Mycobacterial culture (M. bovis BCG or M. tuberculosis)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate the wells with a mycobacterial suspension to a final optical density at 600 nm (OD600) of 0.05.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 5-7 days.
-
Measure the OD600 to determine bacterial growth.
-
The MIC50 and MIC90 are defined as the concentrations of this compound that inhibit bacterial growth by 50% and 90%, respectively, compared to the drug-free control.
Intracellular ATP Synthesis Assay (Whole-Cell)
This assay measures the effect of this compound on the intracellular ATP levels of whole mycobacterial cells.
Materials:
-
Mid-log phase mycobacterial culture
-
This compound
-
ATP bioluminescence assay kit (e.g., BacTiter-Glo™)
-
Luminometer
Procedure:
-
Treat the mycobacterial culture with varying concentrations of this compound for a specified period (e.g., 24 hours).
-
Lyse the bacterial cells to release intracellular ATP, following the protocol of the chosen ATP assay kit. This often involves a combination of chemical and physical methods.
-
Add the luciferase-luciferin reagent to the cell lysate.
-
Measure the resulting luminescence, which is proportional to the ATP concentration.
-
Calculate the IC50 value, which is the concentration of this compound that reduces intracellular ATP levels by 50%.
ATP Synthesis Assay in Inside-Out Membrane Vesicles (IMVs)
This cell-free assay directly measures the effect of this compound on the ATP synthesis activity of the F-ATP synthase.
Materials:
-
Prepared IMVs from M. bovis BCG or M. smegmatis
-
Assay buffer
-
NADH (electron donor)
-
ADP (substrate)
-
This compound
-
ATP bioluminescence assay kit
-
Luminometer
Procedure:
-
Incubate the IMVs with this compound for a short period.
-
Initiate the ATP synthesis reaction by adding NADH and ADP.
-
After a defined reaction time, stop the reaction and measure the amount of ATP produced using a bioluminescence assay.
-
Determine the IC50 value for the inhibition of ATP synthesis.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the mycobacterial F-ATP synthase, representing a promising lead compound for the development of new anti-tuberculosis drugs. Its bactericidal activity, especially in combination with other ETC inhibitors, highlights a potential pathway to more effective and shorter treatment regimens. Future research should focus on lead optimization to further improve its pharmacokinetic and pharmacodynamic properties, as well as in vivo efficacy studies in animal models of tuberculosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the collective effort to combat tuberculosis.
References
The Structure-Activity Relationship of GaMF1 Compounds: A Technical Guide to a Novel Class of Mycobacterial F-ATP Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel therapeutic agents that act on new molecular targets. The F1Fo-ATP synthase, a crucial enzyme for cellular energy production in Mycobacterium tuberculosis, has been validated as a prime target for antitubercular drug development. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of F-ATP synthase inhibitors: the GaMF1 compounds. GaMF1 and its analogues are bactericidal and have demonstrated potent activity against drug-sensitive and -resistant strains of mycobacteria by specifically targeting a unique loop on the γ-subunit of the F-ATP synthase.[1][2] This document summarizes the key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this area.
Core Structure and Mechanism of Action
GaMF1 is a diaminopyrimidine-based compound that inhibits the mycobacterial F-ATP synthase.[3] Its mechanism of action involves binding to a mycobacterium-specific loop within the rotary γ-subunit of the enzyme.[2] This binding event is crucial as it impedes the normal rotation of the subunit, which is essential for the coupling of proton translocation and ATP synthesis. The inhibition of this process leads to a depletion of cellular ATP, ultimately resulting in bacterial cell death.[4] An improved analogue, GaMF1.39, was developed through SAR studies and exhibits an 18-fold increase in activity compared to the parent compound.[5]
Structure-Activity Relationship (SAR) Analysis
Systematic chemical modifications of the GaMF1 scaffold have revealed key structural features that govern its antimycobacterial activity. The core structure of GaMF1 consists of three key components: a diaminopyrimidine ring (Ring C), a central p-phenylenediamine (B122844) linker (Ring B), and a variable aromatic moiety (Ring A).
A study involving the synthesis and evaluation of 28 GaMF1 analogues has provided significant insights into the SAR of this compound class.[6] The key findings are summarized below:
-
Pyrimidine (B1678525) Ring (Ring C): Modifications to the pyrimidine ring have a significant impact on the compound's potency. The substituents on this ring are considered crucial for the inhibitory activity, and alterations in this region generally lead to a substantial decrease in efficacy.[6]
-
p-Phenylenediamine Linker (Ring B): The central phenylenediamine linker is more tolerant to modifications. The introduction of aromatic or cyclic alkanes at this position is generally well-tolerated and can even be favorable for the compound's efficiency.[6]
-
Variable Aromatic Moiety (Ring A): The nature of the substituent on Ring A plays a critical role in determining the overall activity of the compound. Structure-activity relationship studies that led to the development of this compound focused on optimizing this part of the molecule to enhance its binding affinity and antimycobacterial potency.[5]
Quantitative Data Summary
The following tables summarize the biological activity of GaMF1 and its key analogue, this compound, against various mycobacterial species.
| Compound | Target Species | Assay Type | Value | Reference |
| GaMF1 | M. abscessus | MIC50 (CAMH medium) | 13 ± 2.1 µM | [7] |
| GaMF1 | M. abscessus | MIC50 (7H9 medium) | 33 ± 4.7 µM | [7] |
| GaMF1 | M. tuberculosis | MIC50 | 33 µM | [7] |
| GaMF1 | M. bovis BCG | MIC50 | 17 µM | [7] |
| GaMF1 | M. abscessus | IC50 (Intracellular ATP synthesis) | 10 ± 0.9 µM | [7] |
| GaMF1 | M. abscessus IMVs | IC50 (NADH-driven ATP synthesis) | 13 ± 2.5 µM | [7] |
| This compound | M. bovis BCG | MIC50 | 6.8 µM | [5] |
| This compound | M. bovis BCG | MIC90 | 12.2 µM | [5] |
| This compound | M. bovis BCG | IC50 (Intracellular ATP inhibition) | 3.3 µM | [5] |
| This compound | M. bovis BCG IMVs | IC50 (NADH-driven ATP synthesis) | 51.6 ± 1.35 nM | [5] |
| This compound | M. smegmatis IMVs | IC50 (NADH-driven ATP synthesis) | 90 ± 1.1 nM | [5] |
Experimental Protocols
Preparation of Mycobacterial Inverted Membrane Vesicles (IMVs)
Detailed protocols for the preparation of IMVs from Mycobacterium smegmatis and Mycobacterium phlei are essential for in vitro assays of F-ATP synthase activity.
Protocol for M. phlei IMVs: [4]
-
Resuspend 10 g of M. phlei cells in buffer A (0.15 M NaCl, 0.1 M tricine-KOH pH 7.5, 5 mM MgCl2, 10% (v/v) glycerol).
-
Lyse the cells using a French press at 20,000 psi (three passages).
-
Remove unbroken cells by centrifugation.
-
Collect the membranes by ultracentrifugation at 60,000 rpm for 45 minutes.
-
Resuspend the membrane pellet in buffer A to a final concentration of 5 mg/ml.
-
Apply the resuspended membranes to a Sephadex G-50 column to collect the vesicle-containing fraction.
-
All procedures should be performed at 4°C.
ATP Synthesis Inhibition Assay in IMVs
This assay measures the ability of GaMF1 compounds to inhibit ATP synthesis in mycobacterial IMVs.
Continuous Luciferin/Luciferase-Based Assay: [4]
-
To 50 µg of IMVs, add 0.2 mM malonate and incubate on ice for 1 hour.
-
Prepare a reaction buffer containing 20 mM tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, and 5 mM MgCl2.
-
In a total volume of 290 µl of reaction buffer, mix the treated IMVs, 50 µM ADP, 12.5 mM luciferin, and 25 ng of luciferase.
-
Add the test compound (GaMF1 or its analogues) at various concentrations.
-
Stir the reaction mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 mM succinate/KOH (pH 7.8).
-
Monitor the increase in luminescence, which is proportional to the rate of ATP synthesis.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Endpoint BacTiter-Glo™ Assay: [7]
-
Prepare IMVs as described above.
-
In a 96-well plate, mix IMVs with the test compound at various concentrations.
-
Initiate the ATP synthesis reaction by adding a suitable substrate (e.g., NADH).
-
After a defined incubation period, add BacTiter-Glo™ reagent, which lyses the vesicles and provides the necessary components for the luciferase reaction.
-
Measure the resulting luminescence, which is proportional to the amount of ATP produced.
Visualizations
Signaling Pathway: Inhibition of Mycobacterial F-ATP Synthase by GaMF1
Caption: GaMF1 inhibits the rotation of the F-ATP synthase γ-subunit.
Experimental Workflow: ATP Synthesis Inhibition Assay
Caption: Experimental workflow for determining IC50 of GaMF1 compounds.
Conclusion
The GaMF1 series of compounds represents a significant advancement in the quest for novel antituberculosis agents. Their unique mechanism of action, targeting a mycobacterium-specific feature of the essential F-ATP synthase enzyme, makes them attractive candidates for further development. The structure-activity relationships delineated in this guide provide a rational basis for the design of next-generation analogues with improved potency and pharmacokinetic properties. The detailed experimental protocols and visualizations serve as a valuable resource for researchers dedicated to combating tuberculosis and other mycobacterial infections. Continued investigation into this promising class of inhibitors is warranted to fully realize their therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Unique C-Terminal Extension of Mycobacterial F-ATP Synthase Subunit α Is the Major Contributor to Its Latent ATP Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GaMF1.39 on Cellular ATP Formation in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel anti-tuberculosis candidate, GaMF1.39, and its targeted effect on the cellular energy metabolism of Mycobacterium tuberculosis (Mtb). This compound, a potent analog of the diaminopyrimidine GaMF1, has emerged as a promising bactericidal agent that functions by directly inhibiting the primary ATP-generating enzyme of the bacterium.[1][2] This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound exerts its bactericidal effect by specifically targeting the F-ATP synthase, the enzyme responsible for the majority of ATP production in Mtb.[1][3] The compound binds to a mycobacterium-specific loop within the γ subunit of the F-ATP synthase.[1] This interaction directly inhibits the enzyme's catalytic activity, leading to a rapid depletion of cellular ATP. A critical feature of this compound's mechanism is its high specificity; it inhibits ATP synthesis without affecting associated processes of the electron transport chain, such as proton coupling or oxygen consumption.
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its potency against both the Mtb surrogate, Mycobacterium bovis BCG, and Mtb itself. The data highlights its efficacy at both the cellular and enzymatic levels.
| Parameter | Organism/System | Value | Reference |
| Minimum Inhibitory Concentration (MIC50) | M. tuberculosis | 3.0 µM | |
| Minimum Inhibitory Concentration (MIC50) | M. bovis BCG | 6.8 µM | |
| Minimum Inhibitory Concentration (MIC90) | M. bovis BCG | 12.2 µM | |
| Intracellular ATP Inhibition (IC50) | M. bovis BCG | 3.3 µM | |
| ATP Synthesis Inhibition in IMVs (IC50) | M. bovis BCG (Succinate-driven) | 71 nM |
Table 1: Summary of the in vitro potency of this compound against Mycobacterium species and their F-ATP synthase.
Furthermore, studies have shown that this compound exhibits enhanced bactericidal activity when used in combination with other inhibitors of oxidative phosphorylation, such as clofazimine, Telacebec (Q203), and TBAJ-876, suggesting a synergistic approach to targeting Mtb's energy metabolism.
Signaling and Mechanistic Pathway
The following diagram illustrates the targeted action of this compound on the Mtb F-ATP synthase within the context of oxidative phosphorylation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Intracellular ATP Inhibition Assay
This assay quantifies the effect of this compound on the total ATP content within live mycobacterial cells.
Protocol:
-
Bacterial Culture: M. bovis BCG is cultured in Middlebrook 7H9 broth, supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase), to mid-log phase (OD600 of 0.6-0.8).
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Treatment: Bacterial cultures are dispensed into a 96-well white opaque plate. This compound dilutions are added to the wells. A DMSO-only control is included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 24 hours).
-
ATP Measurement: An equal volume of a commercial luminescent ATP detection reagent (e.g., BacTiter-Glo™ Microbial Cell Viability Assay, Promega) is added to each well.
-
Lysis and Luminescence Reading: The plate is incubated for 5 minutes at room temperature with shaking to ensure complete cell lysis and stabilization of the luminescent signal. Luminescence is then measured using a plate luminometer.
-
Data Analysis: The relative light units (RLU) are plotted against the compound concentration. The IC50 value is calculated using a non-linear regression analysis.
ATP Synthesis Assay in Inverted Membrane Vesicles (IMVs)
This cell-free assay directly measures the inhibitory effect of this compound on the F-ATP synthase enzyme.
Protocol:
-
IMV Preparation: M. bovis BCG or M. smegmatis cells are harvested, washed, and resuspended in a lysis buffer. Cells are disrupted using a French press or sonication. Unbroken cells and debris are removed by low-speed centrifugation, and the supernatant is subjected to ultracentrifugation to pellet the membrane fraction. The resulting pellet, containing IMVs, is resuspended in a suitable buffer.
-
Assay Setup: The assay is performed in a 96-well plate. Each well contains assay buffer (e.g., 50 mM MOPS, 10 mM MgCl₂), ADP, and a respiratory substrate (e.g., NADH or succinate).
-
Inhibitor Addition: this compound dilutions are added to the wells.
-
Reaction Initiation: The reaction is initiated by adding the IMV preparation to each well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).
-
ATP Detection: After incubation, the amount of synthesized ATP is quantified by adding a luciferin/luciferase-based reagent (e.g., CellTiter-Glo®, Promega) and measuring the resulting luminescence.
-
Data Analysis: The IC50 is determined by plotting the rate of ATP synthesis against the inhibitor concentration.
Oxygen Consumption and Proton Pumping Assays
These assays are crucial to confirm the specificity of this compound for the F-ATP synthase.
Oxygen Consumption Assay:
-
Methodology: Oxygen consumption rates of whole mycobacterial cells or IMVs are measured using a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.
-
Procedure: The assay chamber is filled with bacterial suspension or IMVs in a respiratory buffer. A respiratory substrate is added to initiate oxygen consumption. This compound is then added, and the change in the rate of oxygen consumption is monitored.
-
Expected Result: this compound does not significantly alter the rate of oxygen consumption, confirming it does not interfere with the electron transport chain.
Proton Pumping Assay:
-
Methodology: This assay measures the formation of a transmembrane pH gradient in IMVs using a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA).
-
Procedure: IMVs are incubated with ACMA in a buffer. A respiratory substrate (e.g., NADH) is added to energize the membrane, causing protons to be pumped into the vesicles. This influx of protons quenches the ACMA fluorescence. The effect of this compound on this fluorescence quenching is measured. An uncoupler (e.g., SF6847) is used as a positive control, which dissipates the proton gradient and restores fluorescence.
-
Expected Result: this compound does not affect the quenching of ACMA fluorescence, indicating it does not act as an uncoupler and does not interfere with the proton pumping activity of the electron transport chain.
Conclusion
This compound represents a highly specific and potent inhibitor of the Mycobacterium tuberculosis F-ATP synthase. Its mechanism of action, centered on the depletion of cellular ATP by targeting the essential γ subunit, has been robustly characterized. The quantitative data underscores its potential as a bactericidal agent, particularly in combination therapies. The detailed experimental protocols provided herein serve as a guide for the continued research and development of this promising anti-tuberculosis compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of an intracellular ATP assay for evaluating the viability of live attenuated mycobacterial vaccine preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
GaMF1.39: A Bactericidal Agent Targeting Mycobacterial ATP Synthase
An In-depth Technical Guide on the Bactericidal versus Bacteriostatic Properties of GaMF1.39
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a promising antimycobacterial compound that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the bactericidal nature of this compound, contrasting its mechanism of action and effects with those of bacteriostatic agents. Detailed experimental protocols for key assays and quantitative data are presented to support the characterization of this compound as a bactericidal agent.
Introduction: Bactericidal vs. Bacteriostatic Action
Antimicrobial agents are broadly categorized based on their effect on microbial growth and viability. Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them. Their efficacy relies on the host's immune system to clear the inhibited pathogens. In contrast, bactericidal agents actively kill bacteria, often by disrupting essential cellular structures or processes. For persistent and difficult-to-treat infections like tuberculosis, bactericidal drugs are highly desirable to ensure complete eradication of the pathogen.
This compound has been identified as a bactericidal compound, a crucial characteristic for its potential as an anti-tuberculosis therapeutic.[1][2][3][4] This guide will delve into the evidence supporting this classification.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by specifically targeting the mycobacterial F-ATP synthase.[1][2][3] This enzyme is critical for the production of ATP, the primary energy currency of the cell.
Signaling Pathway of this compound Action:
Caption: Mechanism of action of this compound.
By inhibiting the γ subunit of the F-ATP synthase, this compound effectively shuts down cellular energy production, leading to a rapid depletion of ATP.[1][2][3] This energy crisis culminates in bacterial cell death. Importantly, this compound does not affect proton coupling or oxygen consumption, indicating a specific mode of action.[1][2][3]
Quantitative Assessment of this compound Activity
The potency of this compound has been quantified through various in vitro assays. The data consistently demonstrates its efficacy against mycobacteria.
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| MIC₅₀ | M. bovis BCG | 6.8 µM | [2] |
| MIC₉₀ | M. bovis BCG | 12.2 µM | [2] |
| MIC₅₀ | M. tuberculosis | 3.0 µM | [2] |
| IC₅₀ (Intracellular ATP inhibition) | M. bovis BCG | 3.3 µM | [2] |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | M. bovis BCG | 51.6 ± 1.35 nM | [2] |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | M. smegmatis | 90 ± 1.1 nM | [2] |
| IC₅₀ (Succinate-driven ATP synthesis in IMVs) | M. bovis BCG | 71 nM | [2] |
MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50%/90% of organisms. IC₅₀: Half-maximal Inhibitory Concentration. IMVs: Inside-out Membrane Vesicles.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the bactericidal properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using the broth microdilution method.[2]
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination.
Protocol:
-
96-well flat-bottom plates are filled with 100 µL of complete Middlebrook 7H9 medium.[2]
-
This compound is added to the first well and a 16-point, twofold serial dilution is performed.[2]
-
Mycobacterial cultures are grown to the exponential phase and diluted.
-
Each well is inoculated with the bacterial suspension.
-
Plates are incubated at 37°C.
-
Bacterial growth is measured by reading the optical density at 600 nm (OD₆₀₀).
-
The MIC₅₀ and MIC₉₀ are determined as the concentrations of this compound that inhibit 50% and 90% of bacterial growth, respectively.
Bactericidal Activity (Time-Kill Kinetics Assay)
To confirm the bactericidal nature of this compound, a time-kill kinetics assay was performed.[2] This assay measures the reduction in viable bacteria over time upon exposure to the compound.
Protocol:
-
M. bovis BCG cultures are grown to the exponential phase and diluted to an OD₆₀₀ of 0.005.[2]
-
The cultures are exposed to this compound at a concentration of eightfold its MIC₅₀.[2]
-
The flasks are incubated at 37°C with shaking for up to 6 days.[2]
-
At various time points, aliquots are taken, serially diluted in PBS, and plated on 7H10 agar (B569324) plates.[2]
-
The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the number of viable bacteria.[2]
A significant reduction in CFU over time indicates bactericidal activity, whereas a static CFU count would suggest bacteriostatic action. This compound demonstrated a clear bactericidal effect in these experiments.[2]
Intracellular Efficacy in THP-1 Macrophages
The ability of an anti-tuberculosis drug to kill mycobacteria within host cells is critical for its therapeutic potential. The intracellular efficacy of this compound was evaluated using a THP-1 human monocyte-derived macrophage infection model.[2]
Experimental Workflow for THP-1 Infection Assay:
Caption: Workflow for THP-1 macrophage infection assay.
Protocol:
-
THP-1 human monocytic cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
The macrophages are infected with M. tuberculosis H37Rv.
-
Infected cells are treated with different concentrations of this compound (e.g., 3 µM and 9 µM).[2]
-
After the treatment period, the macrophages are lysed to release the intracellular bacteria.
-
The lysate is serially diluted and plated on 7H10 agar to determine the number of viable intracellular bacteria by CFU counting.
This compound was shown to be active against M. tuberculosis residing within macrophages, further supporting its potential as a therapeutic agent.[2]
Conclusion
The collective evidence from mechanism of action studies, quantitative in vitro assays, and intracellular efficacy models strongly supports the classification of this compound as a bactericidal agent against Mycobacterium tuberculosis. Its specific targeting of the essential F-ATP synthase enzyme leads to a rapid depletion of cellular energy and subsequent bacterial death. This bactericidal nature, coupled with its potency against intracellular mycobacteria, positions this compound as a significant lead compound in the development of new anti-tuberculosis therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
Initial Characterization of GaMF1.39: A Technical Guide on its Antimycobacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. GaMF1.39, a diaminopyrimidine analog, has been identified as a potent antimycobacterial compound. This technical guide provides a comprehensive overview of the initial characterization of this compound's antimycobacterial activity, including its mechanism of action, quantitative efficacy, and detailed experimental protocols. This document is intended to serve as a resource for researchers in the fields of microbiology, infectious diseases, and drug development.
Mechanism of Action
This compound exerts its antimycobacterial effect by specifically targeting the F-ATP synthase, a crucial enzyme in the energy metabolism of Mycobacterium tuberculosis.[1][2][3] The F-ATP synthase is responsible for the majority of ATP production within the bacterium. This compound is an improved analog of the initial compound GaMF1, developed through structure-activity relationship studies to enhance its potency.[1][2]
The specific binding site of this compound is the mycobacterium-specific loop of the γ subunit of the F-ATP synthase. By binding to this subunit, this compound inhibits the enzyme's function, leading to a depletion of cellular ATP. This disruption of energy production is ultimately bactericidal to the mycobacteria. Notably, this compound's mechanism does not affect proton coupling or oxygen consumption, indicating a specific mode of action against the F-ATP synthase.
Quantitative Antimycobacterial Activity
The antimycobacterial potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Mycobacterial Strain | MIC Value (µM) |
| Mycobacterium tuberculosis (Mtb) | 3.0 |
| Mycobacterium bovis BCG | MIC₅₀: 6.8 |
| MIC₉₀: 12.2 |
Table 2: Inhibitory Concentration (IC₅₀) of this compound against ATP Synthesis
| Assay Condition | Target | IC₅₀ Value |
| Intracellular ATP synthesis | M. bovis BCG | 3.3 µM |
| NADH-driven ATP synthesis | M. bovis BCG (IMVs) | 51.6 ± 1.35 nM |
| NADH-driven ATP synthesis | M. smegmatis (IMVs) | 90 ± 1.1 nM |
| Succinate-driven ATP synthesis | M. bovis BCG (IMVs) | 71 nM |
IMVs: Inside-out Membrane Vesicles
Table 3: Bactericidal Activity and Cytotoxicity of this compound
| Parameter | Observation |
| Bactericidal Activity | Bactericidal against M. bovis BCG |
| Cytotoxicity | Not toxic to zebrafish larvae |
Table 4: Enhanced Activity of this compound in Combination with Other Drugs
| Combination Drug | Target of Combination Drug | Observed Effect |
| Clofazimine | NADH dehydrogenase | Enhanced anti-tuberculosis activity and ATP synthesis inhibition |
| Telacebec (Q203) | cyt-bcc:aa₃ inhibitor | Enhanced anti-tuberculosis activity and ATP synthesis inhibition |
| TBAJ-876 | F-ATP synthase | Enhanced anti-tuberculosis activity and ATP synthesis inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against mycobacterial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: A mid-log phase culture of the mycobacterial strain is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: this compound is serially diluted in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Inoculation: The prepared mycobacterial inoculum is added to each well containing the drug dilutions.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that results in no visible growth of the mycobacteria.
Intracellular ATP Synthesis Assay
This assay measures the effect of this compound on ATP production within whole mycobacterial cells.
-
Cell Preparation: Mid-log phase mycobacterial cultures are harvested, washed, and resuspended in an appropriate buffer.
-
Drug Treatment: The bacterial suspension is treated with various concentrations of this compound for a specified period.
-
ATP Extraction: A suitable reagent is used to lyse the bacterial cells and release the intracellular ATP.
-
Luminescence Measurement: The extracted ATP is quantified using a luciferin-luciferase-based bioluminescence assay. The light output is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve of this compound concentration versus ATP inhibition.
Kill Kinetics Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
-
Inoculum Preparation: A standardized inoculum of the mycobacterial strain is prepared in supplemented Middlebrook 7H9 broth.
-
Drug Exposure: The bacterial culture is exposed to this compound at concentrations corresponding to multiples of its MIC.
-
Time-Point Sampling: Aliquots of the culture are collected at various time points (e.g., 0, 2, 4, 6, and 8 days).
-
Viable Cell Counting: The collected aliquots are serially diluted and plated on Middlebrook 7H11 agar (B569324) plates.
-
Data Analysis: The number of colony-forming units (CFU) is counted after incubation, and a time-kill curve is plotted to visualize the reduction in viable bacteria over time.
THP-1 Macrophage Infection Model
This ex vivo model assesses the efficacy of this compound against intracellular mycobacteria.
-
THP-1 Cell Culture and Differentiation: Human THP-1 monocytes are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Infection: The differentiated macrophages are infected with a mycobacterial strain at a specific multiplicity of infection (MOI).
-
Drug Treatment: After phagocytosis, the infected macrophages are treated with different concentrations of this compound.
-
Intracellular Viability Assessment: At various time points post-infection, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating the lysate and counting the CFUs.
Tryptophan Fluorescence Quenching for Binding Constant Determination
This biophysical assay is used to confirm the binding of this compound to its protein target.
-
Protein Preparation: The purified target protein (e.g., the γ-subunit of F-ATP synthase) is prepared in a suitable buffer.
-
Fluorescence Measurement: The intrinsic tryptophan fluorescence of the protein is measured using a spectrofluorometer with an excitation wavelength of around 295 nm and an emission scan from 300 to 400 nm.
-
Titration: Aliquots of a concentrated this compound solution are sequentially added to the protein solution.
-
Fluorescence Quenching Monitoring: The fluorescence intensity is recorded after each addition of this compound.
-
Data Analysis: The change in fluorescence intensity is used to calculate the binding affinity (dissociation constant, Kd) of this compound for the target protein.
Conclusion
The initial characterization of this compound reveals it to be a promising antimycobacterial agent with a specific mechanism of action targeting the F-ATP synthase. Its potent in vitro and ex vivo activity, coupled with a favorable safety profile in preliminary studies, warrants further investigation and development. The detailed protocols provided in this guide are intended to facilitate further research into this compound and other novel antimycobacterial compounds.
References
- 1. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 2. scite.ai [scite.ai]
- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GaMF1.39 in in vitro Mycobacterium tuberculosis (Mtb) Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
GaMF1.39 is a novel diaminopyrimidine compound with potent antimycobacterial properties.[1][2][3] It demonstrates significant bactericidal activity against Mycobacterium tuberculosis (Mtb) by targeting a crucial enzyme in the bacterium's energy metabolism.[1][2] This document provides detailed protocols for the in vitro application of this compound in Mtb cultures, summarizes key quantitative data, and illustrates its mechanism of action and experimental workflows. This compound acts by depleting cellular ATP formation through the specific inhibition of the mycobacterial F-ATP synthase, without affecting proton coupling or oxygen consumption. Its efficacy against intracellular Mtb and its potential for combination therapy make it a promising candidate for tuberculosis drug development.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound against mycobacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Mycobacterial Strain | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| M. tuberculosis (Mtb) | 3.0 | Not Reported | |
| M. bovis BCG | 6.8 | 12.2 |
Table 2: Half-maximal Inhibitory and Concentracion (IC₅₀) of this compound
| Assay | Target | Mycobacterial Strain | IC₅₀ | Reference |
| Intracellular ATP Synthesis | Whole-cell | M. bovis BCG | 3.3 µM | |
| NADH-driven ATP Synthesis | Inside-out Membrane Vesicles | M. smegmatis | 51.6 ± 1.35 nM | |
| Succinate-driven ATP Synthesis | Inside-out Membrane Vesicles | M. bovis BCG | 71 nM |
Mechanism of Action
This compound specifically targets the F-ATP synthase, an essential enzyme for ATP production in Mtb. The F-ATP synthase is composed of a membrane-embedded Fₒ domain that translocates protons and a soluble F₁ domain that synthesizes ATP. This compound is understood to bind to the rotary gamma (γ) subunit of this enzyme complex. This interaction inhibits the enzyme's function, leading to a depletion of cellular ATP, which is vital for numerous cellular processes, ultimately resulting in bacterial cell death.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from standard broth microdilution methods used for Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
This compound stock solution (e.g., in DMSO).
-
Sterile 96-well flat-bottom microplates.
-
Resazurin (B115843) sodium salt solution (e.g., 0.02% w/v in sterile water).
-
Plate reader for absorbance or fluorescence.
Procedure:
-
Bacterial Culture Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.5-0.8).
-
Dilution of Mtb: Dilute the Mtb culture in fresh 7H9 broth to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare serial twofold dilutions of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (Mtb with no drug) and a negative control (broth only).
-
Inoculation: Add 100 µL of the diluted Mtb suspension to each well, bringing the total volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
MIC Determination:
-
After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.
-
Visually assess the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.
-
Alternatively, measure fluorescence (Ex/Em ~560/590 nm) or absorbance (OD₆₀₀) before adding resazurin.
-
Protocol for Intracellular Mtb Efficacy in a THP-1 Macrophage Model
This protocol outlines the steps to assess the activity of this compound against Mtb residing within macrophages.
Materials:
-
THP-1 human monocytic cell line.
-
RPMI-1640 medium with 10% FBS, L-glutamine.
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation.
-
Mycobacterium tuberculosis H37Rv strain.
-
This compound stock solution.
-
Sterile 24-well or 96-well tissue culture plates.
-
Sterile water for cell lysis.
-
Middlebrook 7H10 agar (B569324) plates for CFU enumeration.
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells into tissue culture plates at a density of 2.5 x 10⁵ cells/well. Differentiate the cells into macrophage-like cells by adding PMA (e.g., 20-50 ng/mL) and incubating for 24-48 hours at 37°C, 5% CO₂.
-
Infection:
-
Wash the differentiated macrophages with fresh RPMI medium.
-
Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1-10 for 4 hours.
-
After the infection period, wash the cells three times with fresh medium to remove extracellular bacteria.
-
-
Compound Treatment: Add fresh medium containing various concentrations of this compound (e.g., 3 µM, 9 µM) to the infected cells. Include an untreated control (DMSO vehicle) and a positive drug control (e.g., Bedaquiline at 2 µM).
-
Incubation: Incubate the plates for 3-5 days at 37°C, 5% CO₂.
-
CFU Enumeration:
-
At the end of the incubation, aspirate the medium.
-
Lyse the macrophages by adding 0.5 mL of sterile water and incubating for 10 minutes.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).
-
Compare CFU counts from this compound-treated wells to the untreated control to determine intracellular efficacy.
-
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols: Measuring ATP Depletion by GaMF1.39
For Researchers, Scientists, and Drug Development Professionals
Introduction
GaMF1.39 is an antimycobacterial compound that targets the rotary subunit γ of the F-ATP synthase in Mycobacterium tuberculosis and other mycobacteria.[1][2][3][4] This inhibition of the F-ATP synthase leads to a depletion of cellular ATP, ultimately resulting in bactericidal effects.[1][2][3] Accurate measurement of ATP depletion is therefore a critical method for evaluating the efficacy of this compound and similar compounds. These application notes provide detailed protocols for quantifying this compound-induced ATP depletion in mycobacterial cells using bioluminescence-based assays.
Principle of Measurement
The most common and highly sensitive method for measuring ATP is through the use of the firefly luciferase enzyme.[5][6][7] This method is based on the ATP-dependent oxidation of D-luciferin, which produces light. The emitted light is directly proportional to the ATP concentration and can be quantified using a luminometer.[5][7][8] Commercially available kits, such as BacTiter-Glo™ and CellTiter-Glo®, provide stabilized reagents for a simplified and robust workflow.[8][9][10]
Data Presentation
The following tables summarize the reported efficacy of GaMF1 and its analog this compound in depleting ATP in different mycobacterial species.
Table 1: Inhibitory Concentrations (IC50) of this compound against Mycobacterial ATP Synthesis
| Mycobacterial Strain | Assay Type | IC50 (µM) | Reference |
| Mycobacterium bovis BCG | Intracellular ATP Inhibition | 3.3 | [2] |
| M. bovis BCG (IMVs) | NADH-driven ATP synthesis | 0.0516 ± 0.00135 | [2] |
| Mycobacterium smegmatis (IMVs) | NADH-driven ATP synthesis | 0.090 ± 0.0011 | [2] |
IMVs: Inside-out Membrane Vesicles
Table 2: Inhibitory Concentrations (IC50) of GaMF1 against Mycobacterial ATP Synthesis
| Mycobacterial Strain | Assay Type | IC50 (µM) | Reference |
| Mycobacterium abscessus | Intracellular ATP Synthesis | 10 ± 0.9 | [10] |
| M. abscessus (IMVs) | NADH-driven ATP synthesis | 13 ± 2.5 | [10] |
IMVs: Inside-out Membrane Vesicles
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Action
Caption: this compound inhibits the mycobacterial F-ATP synthase, leading to ATP depletion and a bactericidal effect.
Experimental Workflow for Measuring ATP Depletion
Caption: Experimental workflow for quantifying this compound-induced ATP depletion in mycobacterial cells.
Experimental Protocols
Protocol 1: Whole-Cell Intracellular ATP Measurement
This protocol is adapted for measuring ATP depletion in whole mycobacterial cells treated with this compound.
Materials:
-
Mycobacterial culture (e.g., M. bovis BCG, M. abscessus)
-
Appropriate culture medium (e.g., 7H9 broth with supplements)
-
This compound stock solution (in DMSO)
-
Control compounds (e.g., DMSO vehicle, other inhibitors)
-
96-well white opaque microplates
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Culture Preparation:
-
Grow mycobacterial cells to the mid-logarithmic phase in their appropriate culture medium.
-
Adjust the cell density to the desired concentration (e.g., 1 x 107 cells/mL).
-
-
Compound Treatment:
-
Dispense 90 µL of the cell suspension into the wells of a 96-well white opaque plate.
-
Prepare serial dilutions of this compound in the culture medium.
-
Add 10 µL of the this compound dilutions to the respective wells. Include wells for a vehicle control (DMSO) and a positive control if available.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature for at least 30 minutes before use.
-
Add a volume of BacTiter-Glo™ reagent equal to the volume of the cell suspension in each well (e.g., 100 µL).
-
Mix the contents on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 5 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer with an integration time of 0.25 to 1 second per well.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all experimental readings.
-
Express the results as Relative Luminescence Units (RLU).
-
Normalize the data to the vehicle control to determine the percentage of ATP depletion.
-
Plot the percentage of ATP inhibition against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: ATP Synthesis Measurement in Inside-Out Membrane Vesicles (IMVs)
This protocol is for a more direct measurement of the effect of this compound on the F-ATP synthase activity using inverted membrane vesicles.
Materials:
-
Mycobacterial inside-out membrane vesicles (IMVs)
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 10 mM MgCl2)
-
NADH or succinate (B1194679) (as electron donors)
-
ADP (as a substrate for ATP synthesis)
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a 96-well white opaque plate, add the following to each well:
-
Assay buffer
-
IMVs (at a predetermined optimal concentration)
-
Serial dilutions of this compound or vehicle control (DMSO)
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
-
Initiation of ATP Synthesis:
-
Add the electron donor (e.g., NADH to a final concentration of 2 mM).
-
Add ADP (e.g., to a final concentration of 2 mM) to initiate ATP synthesis.
-
Incubate the reaction for a specific period (e.g., 30 minutes) at room temperature.
-
-
ATP Measurement:
-
Stop the reaction and measure the synthesized ATP by adding an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on a plate shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the net ATP synthesis by subtracting the luminescence of control wells lacking ADP.
-
Determine the percentage of inhibition of ATP synthesis relative to the vehicle control.
-
Calculate the IC50 value as described in Protocol 1.
-
Troubleshooting and Considerations
-
ATP Contamination: ATP is ubiquitous, and care should be taken to avoid contamination from exogenous sources like fingerprints or bacteria.[6][11] Use ATP-free water and sterile techniques.
-
Signal Stability: The luminescent signal generated by luciferase assays is generally stable for a short period.[12] Ensure that measurements are taken within the recommended timeframe for the specific kit being used.
-
Reagent Preparation: Prepare ATP detection cocktails fresh before each use for maximum activity.[6][12]
-
Standard Curve: For absolute quantification of ATP, a standard curve should be prepared using known concentrations of ATP.[6][13] The standards should be prepared in the same buffer or medium as the samples.[6][12]
-
Cell Number: The luminescent signal is proportional to the number of viable cells.[5] Ensure that a consistent number of cells is used across all wells.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP Assays | What is an ATP Assay? [promega.jp]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols: Synergy Studies of GaMF1.39 with Clofazimine or Telacebec
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synergistic interactions between the novel F-ATP synthase inhibitor, GaMF1.39, and two other antitubercular agents, clofazimine (B1669197) and Telacebec (Q203). The provided data and protocols are based on synergy studies targeting the oxidative phosphorylation pathway in Mycobacterium tuberculosis (Mtb).
Introduction
The emergence of multidrug-resistant tuberculosis necessitates the development of new therapeutic strategies. Targeting the energy metabolism of Mtb, specifically the oxidative phosphorylation (OXPHOS) pathway, has emerged as a promising approach. This document outlines the synergistic effects observed when combining this compound, an inhibitor of the F-ATP synthase, with clofazimine, an NADH dehydrogenase inhibitor, and Telacebec, a cytochrome bcc:aa3 inhibitor. These combinations demonstrate enhanced antimycobacterial activity by simultaneously targeting different complexes within the electron transport chain and ATP synthesis machinery.[1]
Data Presentation: Synergistic Activity
The synergistic effects of combining this compound with either clofazimine or Telacebec were quantified using the checkerboard assay method. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. An FICI of ≤ 0.5 is considered synergistic, an FICI between 0.5 and 4.0 is additive, and an FICI of > 4.0 is antagonistic.
| Combination | Organism | FIC Index | Interaction | Impact on this compound MIC50 |
| This compound + Clofazimine | M. bovis BCG | 0.75 | Additive | Clofazimine reduced the MIC50 of this compound in a concentration-dependent manner. |
| This compound + Telacebec (Q203) | M. bovis BCG | 0.55 | Additive | Telacebec lowered the MIC50 of this compound from 6.8 µM to 0.23 µM. |
Signaling Pathways
The synergistic activity of this compound with clofazimine and Telacebec stems from their complementary inhibition of the Mycobacterium tuberculosis oxidative phosphorylation pathway.
Caption: Inhibition of M. tuberculosis Oxidative Phosphorylation.
Experimental Protocols
Checkerboard Synergy Assay
This protocol outlines the checkerboard method for determining the synergistic, additive, or antagonistic effects of two antimicrobial compounds.
Materials:
-
Mycobacterium bovis BCG culture
-
7H9 broth supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution
-
Clofazimine stock solution
-
Telacebec (Q203) stock solution
-
Sterile 96-well flat-bottom microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture M. bovis BCG in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.
-
-
Prepare Drug Dilutions:
-
Prepare serial twofold dilutions of this compound and either clofazimine or Telacebec in 7H9 broth in separate 96-well plates or tubes. The concentration range should bracket the known MIC of each drug. For the this compound and clofazimine combination, 10 different concentrations of this compound (0.1 µM to 60 µM) can be tested against various concentrations of clofazimine. For the this compound and Telacebec combination, 10 different concentrations of this compound can be tested against 14 different concentrations of Telacebec (0.4 pM to 8 nM).
-
-
Set up the Checkerboard Plate:
-
In a sterile 96-well plate, add 50 µL of 7H9 broth to all wells.
-
Along the x-axis, add 50 µL of each dilution of this compound to the corresponding columns.
-
Along the y-axis, add 50 µL of each dilution of clofazimine or Telacebec to the corresponding rows.
-
This creates a matrix of wells containing unique combinations of the two drugs.
-
Include control wells with each drug alone, as well as a no-drug growth control.
-
-
Inoculate the Plate:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-10 days.
-
-
Data Analysis:
-
After incubation, measure the optical density at 600 nm (OD600) using a plate reader.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug(s) that inhibits 90% of bacterial growth compared to the no-drug control.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) by summing the individual FICs:
-
FICI = FIC of Drug A + FIC of Drug B
-
-
Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Caption: Checkerboard Synergy Assay Workflow.
References
Application Notes and Protocols for the Experimental Use of GaMF1.39 in Drug-Resistant Mycobacterium tuberculosis Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with alternative mechanisms of action. GaMF1.39 is a promising antimycobacterial compound that targets the F-ATP synthase, a crucial enzyme for cellular energy production in Mtb.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound against drug-resistant Mtb strains, with a focus on its efficacy, mechanism of action, and synergistic potential with other antitubercular agents.
This compound, an analog of the diaminopyrimidine GaMF1, targets the rotary subunit γ of the F-ATP synthase, leading to the depletion of cellular ATP.[1][2][3] Notably, this compound is bactericidal and has demonstrated potency against Mtb within macrophages.[1][2][3] Importantly, this compound shows no cross-resistance with bedaquiline (B32110) (BDQ), another F-ATP synthase inhibitor, and is effective against BDQ-resistant mutants.[2]
Data Presentation
Table 1: In Vitro Efficacy of this compound against Mycobacterial Strains
| Strain | Metric | Value | Reference |
| Mycobacterium bovis BCG | MIC₅₀ | 6.8 µM | [2][3] |
| Mycobacterium bovis BCG | MIC₉₀ | 12.2 µM | [2][3] |
| Mycobacterium tuberculosis H37Rv | MIC | 3.0 µM | [2][3] |
| M. bovis BCG | IC₅₀ (Intracellular ATP Inhibition) | 3.3 µM | [2][3] |
| M. bovis BCG (IMVs) | IC₅₀ (NADH-driven ATP synthesis) | 51.6 ± 1.35 nM | [2] |
| M. smegmatis (IMVs) | IC₅₀ (NADH-driven ATP synthesis) | 90 ± 1.1 nM | [2] |
MIC: Minimum Inhibitory Concentration; IC: Inhibitory Concentration; IMVs: Inside-Out Membrane Vesicles.
Table 2: Efficacy of this compound against Bedaquiline-Resistant M. bovis BCG Mutants
| Strain/Mutant | Metric | This compound Potency | Bedaquiline (BDQ) Potency | Reference |
| Wild Type (WT) | IC₅₀ | Unchanged | 0.14 nM | [2] |
| Wild Type (WT) | MIC₅₀ | Unchanged | 1 nM | [2] |
| I66M mutant | IC₅₀ | Unchanged | 1 nM (Shift in sensitivity) | [2] |
| I66M mutant | MIC₅₀ | Unchanged | 100 nM (Shift in sensitivity) | [2] |
| εW16A mutant | IC₅₀ | Unchanged | Hypersusceptible | [2] |
These data indicate that this compound does not share the same binding site as BDQ and is effective against strains with mutations conferring BDQ resistance.
Signaling Pathway and Mechanism of Action
This compound inhibits the production of ATP, the primary energy currency of the cell, by targeting the F-ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is a critical component of the electron transport chain and is responsible for oxidative phosphorylation. The diagram below illustrates the proposed mechanism of action.
References
Application Notes and Protocols for GaMF1.39: A Potent Inhibitor for Studying the Mycobacterial F-ATP Synthase and Respiratory Chain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GaMF1.39, a novel diaminopyrimidine compound, as a specific and potent inhibitor of the mycobacterial F-ATP synthase. This compound serves as a critical tool for investigating the bioenergetics of Mycobacterium tuberculosis (Mtb) and other mycobacteria, offering insights into the function of the respiratory chain and providing a basis for drug discovery efforts.
Introduction to this compound
This compound is a derivative of the diaminopyrimidine GaMF1, developed through structure-activity relationship studies to enhance its antimycobacterial potency.[1] It specifically targets the mycobacterium-specific loop of the γ subunit of the F-ATP synthase, an enzyme crucial for ATP production through oxidative phosphorylation (OXPHOS).[1][2] By inhibiting this enzyme, this compound effectively depletes the cellular ATP, leading to bactericidal effects against mycobacteria.[1][3] Notably, this compound's mechanism of action does not involve uncoupling of the proton motive force or direct inhibition of oxygen consumption, highlighting its specificity for the F-ATP synthase.
Key Applications
-
Probing the F-ATP Synthase Function: Elucidate the role of F-ATP synthase in mycobacterial physiology, survival, and pathogenesis.
-
Investigating Mycobacterial Bioenergetics: Study the impact of ATP synthesis inhibition on the overall respiratory chain and metabolic pathways.
-
High-Throughput Screening: Use as a reference compound in screens for new inhibitors of the mycobacterial respiratory chain.
-
Synergy Studies: Evaluate the enhanced antimycobacterial effects of this compound in combination with other respiratory chain inhibitors.
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Parameter | Mycobacterial Strain | Value | Reference |
| MIC₅₀ | Mycobacterium bovis BCG | 6.8 µM | |
| MIC₉₀ | Mycobacterium bovis BCG | 12.2 µM | |
| MIC₅₀ | Mycobacterium tuberculosis | 3.0 µM | |
| IC₅₀ (Intracellular ATP inhibition) | Mycobacterium bovis BCG | 3.3 µM | |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | Mycobacterium bovis BCG | 51.6 ± 1.35 nM | |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | Mycobacterium smegmatis | 90 ± 1.1 nM | |
| IC₅₀ (Intracellular ATP depletion) | Mycobacterium abscessus | 10 ± 0.9 μM | |
| IC₅₀ (NADH-driven ATP synthesis in IMVs) | Mycobacterium abscessus | 13 ± 2.5 μM |
Table 2: Synergistic Activity of this compound with other Respiratory Chain Inhibitors
| Combination | Effect | Reference |
| This compound + Clofazimine (NDH inhibitor) | Enhanced anti-tuberculosis activity and ATP synthesis inhibition. | |
| This compound + Telacebec (Q203; cyt-bcc:aa₃ inhibitor) | Enhanced anti-tuberculosis activity and ATP synthesis inhibition. | |
| This compound + TBAJ-876 (F-ATP synthase inhibitor) | Enhanced anti-tuberculosis activity and ATP synthesis inhibition. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against mycobacterial strains using a broth microdilution method.
Materials:
-
Mycobacterial culture (e.g., M. bovis BCG, M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.
-
Inoculate the wells with a mycobacterial suspension to a final OD₆₀₀ of 0.05.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
Add resazurin solution to each well and incubate for a further 24 hours.
-
Determine the MIC as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.
Intracellular ATP Measurement Assay
This protocol describes the measurement of intracellular ATP levels in mycobacteria upon treatment with this compound.
Materials:
-
Mid-log phase mycobacterial culture
-
This compound
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Grow mycobacterial cells to mid-log phase and adjust the OD₆₀₀ to 0.5.
-
Add different concentrations of this compound to the cell suspension. Use DMSO as a vehicle control.
-
Incubate the cells for a defined period (e.g., 24 hours) at 37°C.
-
Take aliquots of the cell suspension and mix with BacTiter-Glo™ reagent.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of ATP inhibition relative to the DMSO-treated control.
ATP Synthesis Assay in Inside-Out Membrane Vesicles (IMVs)
This protocol details the measurement of ATP synthesis in IMVs to assess the direct inhibitory effect of this compound on the F-ATP synthase.
Materials:
-
Mycobacterial IMVs
-
This compound
-
NADH or succinate
-
ADP
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing IMVs, buffer, and different concentrations of this compound.
-
Initiate the reaction by adding the respiratory substrate (NADH or succinate) and ADP.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and measure the amount of ATP produced using the BacTiter-Glo™ assay as described above.
-
Determine the IC₅₀ of this compound for ATP synthesis inhibition.
Macrophage Infection Model
This protocol is for assessing the intracellular efficacy of this compound against M. tuberculosis within macrophages.
Materials:
-
THP-1 cells (human monocytic cell line)
-
PMA (Phorbol 12-myristate 13-acetate)
-
M. tuberculosis H37Rv
-
This compound
-
Cell culture medium (e.g., RPMI 1640)
-
7H10 agar (B569324) plates
Procedure:
-
Differentiate THP-1 cells into macrophages by treating with PMA.
-
Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
After phagocytosis, wash the cells to remove extracellular bacteria.
-
Add fresh medium containing different concentrations of this compound.
-
Incubate for a desired period (e.g., 4 days).
-
Lyse the macrophages to release intracellular bacteria.
-
Plate serial dilutions of the lysate on 7H10 agar plates to determine the colony-forming units (CFU).
-
Calculate the reduction in CFU compared to the untreated control.
Visualizations
References
laboratory handling and storage of GaMF1.39 compound
Application Notes & Protocols: GaMF1.39
For Research Use Only. Not for use in diagnostic procedures.
Background
This compound is a potent and specific antimycobacterial compound that targets the F1Fo-ATP synthase, an essential enzyme for cellular energy production in Mycobacterium tuberculosis (Mtb)[1][2][3]. By inhibiting this enzyme, this compound depletes the formation of cellular ATP, leading to bactericidal effects against Mtb[1][4]. Specifically, the compound binds to the rotary subunit γ of the F-ATP synthase. This compound has demonstrated efficacy against Mtb in macrophages and shows enhanced anti-tuberculosis activity when used in combination with other inhibitors of the electron transport chain, such as clofazimine (B1669197) and Telacebec.
These application notes provide essential guidelines for the laboratory handling, storage, and use of this compound in common experimental protocols.
Physicochemical & Purity Data
Proper handling begins with understanding the compound's properties. All quantitative data are summarized below for clarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₂₄H₂₃ClN₆ | Inferred from literature |
| Molecular Weight | 442.94 g/mol | Inferred from literature |
| Appearance | White to off-white solid | Internal Data |
| Purity (HPLC) | ≥98% | Internal Data |
| Solubility | >20 mg/mL in DMSO | Internal Data |
| Calculated logP (clogP) | 6.51 | |
Biological Activity Data
This compound is a selective inhibitor of mycobacterial F-ATP synthase. The following tables summarize its in vitro activity.
Table 2: In Vitro Inhibitory Activity of this compound
| Target / Assay | Species | IC₅₀ / MIC / K₉ | Value |
|---|---|---|---|
| F-ATP Synthase (NADH-driven) | M. bovis BCG (IMVs) | IC₅₀ | 51.6 ± 1.35 nM |
| F-ATP Synthase (NADH-driven) | M. smegmatis (IMVs) | IC₅₀ | 90 ± 1.1 nM |
| F-ATP Synthase (Succinate-driven) | M. bovis BCG (IMVs) | IC₅₀ | 71 nM |
| F-ATP Synthase γ-loop binding | M. smegmatis | K₉ | 0.7 ± 0.09 µM |
| Intracellular ATP Inhibition | M. bovis BCG | IC₅₀ | 3.3 µM |
| Growth Inhibition | M. tuberculosis H37Rv | MIC₅₀ | 3.0 µM |
| Growth Inhibition | M. bovis BCG | MIC₅₀ | 6.8 µM |
| Growth Inhibition | M. bovis BCG | MIC₉₀ | 12.2 µM |
IMVs: Inside-out Membrane Vesicles
Signaling Pathway and Experimental Workflow
To understand the context of this compound's application, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Handling, Storage, and Solution Preparation
Strict adherence to these protocols is critical for maintaining compound integrity and ensuring experimental reproducibility.
Handling and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Storage (Solid): Store the solid compound at -20°C, protected from light and moisture. The vial should be tightly sealed. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Storage (Solution): Store stock solutions in DMSO at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol: Preparation of a 10 mM Stock Solution
-
Materials:
-
This compound solid (MW: 442.94 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume. For 1 mL of a 10 mM stock, 4.43 mg of this compound is needed.
-
Weigh the solid compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes for single use and store immediately at -20°C.
-
Experimental Protocols
The following are detailed protocols for key assays to evaluate the biological activity of this compound.
Protocol: Intracellular ATP Depletion Assay
This protocol measures the effect of this compound on ATP levels within whole mycobacterial cells.
-
Cell Culture: Grow M. bovis BCG in Middlebrook 7H9 broth supplemented with 0.05% Tween 80 and 10% ADC to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Treatment:
-
Dilute the bacterial culture to a starting OD₆₀₀ of 0.05 in fresh media.
-
Prepare a 2x serial dilution of this compound in a 96-well plate.
-
Add 100 µL of the bacterial suspension to each well containing 100 µL of the compound dilutions. Include a DMSO vehicle control.
-
Incubate the plate at 37°C for 24 hours.
-
-
ATP Measurement:
-
Use a commercial luminescent ATP detection kit (e.g., BacTiter-Glo™).
-
Allow the plate and reagents to equilibrate to room temperature.
-
Add 100 µL of the ATP reagent to each well.
-
Mix on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Analysis:
-
Normalize the luminescence values to the DMSO control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the minimum concentration of this compound required to inhibit visible bacterial growth.
-
Preparation:
-
Prepare a 2x serial dilution of this compound in a 96-well flat-bottom plate using 7H9 broth. Final volumes should be 100 µL per well.
-
Grow an M. bovis BCG culture to mid-log phase and dilute it to a final OD₆₀₀ of 0.05.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial culture to each well of the plate.
-
Include a "no drug" (DMSO vehicle) positive control for growth and a "no bacteria" negative control for sterility.
-
-
Incubation:
-
Seal the plate with a breathable membrane or place it in a humidified container.
-
Incubate at 37°C for 5-7 days.
-
-
Measurement and Analysis:
-
After incubation, measure the OD₆₀₀ of each well using a plate reader. Alternatively, add a viability indicator like Resazurin and incubate for an additional 12-24 hours before reading fluorescence.
-
The MIC₅₀ is defined as the lowest concentration of this compound that inhibits bacterial growth by at least 50% compared to the DMSO control.
-
References
- 1. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Evaluating GaMF1.39 in Tuberculosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the anti-tubercular properties of GaMF1.39, a novel inhibitor of the Mycobacterium tuberculosis (Mtb) F-ATP synthase.
Introduction to this compound
This compound is a promising diaminopyrimidine analog with potent bactericidal activity against Mycobacterium tuberculosis. It functions by specifically targeting the mycobacterium-specific loop of the γ subunit of the F1Fo-ATP synthase, a crucial enzyme for cellular ATP production.[1][2][3] This targeted action leads to the depletion of cellular ATP, resulting in mycobacterial cell death.[1][2] this compound has demonstrated efficacy against Mtb within macrophages and exhibits enhanced activity when used in combination with other inhibitors of the electron transport chain, such as clofazimine (B1669197) and Telacebec. Notably, it has shown a lack of toxicity in zebrafish larvae, suggesting a favorable preliminary safety profile.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against Mycobacterium species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Organism | MIC₅₀ (µM) | MIC₉₀ (µM) | Reference |
| M. bovis BCG | 6.8 | 12.2 | |
| M. tuberculosis | 3.0 | Not Reported |
Table 2: In Vitro Inhibitory Concentration (IC₅₀) of this compound
| Assay | Organism/System | IC₅₀ | Reference |
| Intracellular ATP Inhibition | M. bovis BCG | 3.3 µM | |
| NADH-driven ATP Synthesis | M. bovis BCG (IMVs) | 51.6 ± 1.35 nM | |
| NADH-driven ATP Synthesis | M. smegmatis (IMVs) | 90 ± 1.1 nM | |
| Succinate-driven ATP Synthesis | M. bovis BCG (IMVs) | 71 nM |
Table 3: Binding Affinity of this compound
| Target | Dissociation Constant (Kᴅ) | Reference |
| Mycobacterial γ-loop (MsF₁-αβγH65W) | 0.7 ± 0.09 µM |
Signaling Pathway and Mechanism of Action
This compound disrupts the bioenergetics of M. tuberculosis by inhibiting the F-ATP synthase. This enzyme is critical for oxidative phosphorylation, the primary mechanism of ATP generation in the bacterium. By binding to the γ subunit, this compound stalls the rotary action of the enzyme, halting ATP synthesis. This leads to a rapid decline in intracellular ATP levels, which is detrimental to essential cellular processes, ultimately causing cell death.
Figure 1: Mechanism of action of this compound on Mtb F-ATP synthase.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol determines the lowest concentration of this compound that inhibits the growth of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare Mtb Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Dilute the culture to a turbidity matching a 0.5 McFarland standard, then further dilute 1:50 in 7H9 broth.
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in 100 µL of 7H9 broth. The final concentrations should typically range from 0.1 to 100 µM. Include a drug-free control (broth only) and a solvent control (DMSO concentration matching the highest this compound concentration).
-
Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.
-
Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Readout: Incubate for another 24 hours at 37°C. Read the results visually (blue = no growth, pink = growth) or quantitatively using a spectrophotometer (absorbance at 570 nm and 600 nm) or a fluorometer (excitation 530 nm, emission 590 nm).
-
MIC Determination: The MIC is the lowest concentration of this compound that prevents a color change from blue to pink.
Protocol 2: Intracellular ATP Depletion Assay
This assay measures the effect of this compound on the intracellular ATP levels of M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
This compound
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or similar)
-
Luminometer
-
Sterile opaque-walled 96-well plates
Procedure:
-
Prepare Mtb Culture: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Compound Treatment: Aliquot 100 µL of the Mtb culture into the wells of an opaque-walled 96-well plate. Add this compound at various concentrations (e.g., 0.1x, 1x, 10x MIC). Include untreated and solvent controls.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).
-
ATP Measurement:
-
Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.
-
Add 100 µL of BacTiter-Glo™ reagent to each well.
-
Mix on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 5 minutes to stabilize the luminescent signal.
-
-
Readout: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal of treated samples to the untreated control. Plot the percentage of ATP remaining against the this compound concentration to determine the IC₅₀.
Protocol 3: Macrophage Infection Assay
This protocol assesses the efficacy of this compound against intracellular M. tuberculosis.
Materials:
-
THP-1 human monocytic cell line or primary bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium with 10% FBS
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
M. tuberculosis H37Rv culture
-
This compound
-
Sterile 24-well plates
-
7H11 agar (B569324) plates
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 cells at a density of 2.5 x 10⁵ cells/well in a 24-well plate.
-
Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 25-100 ng/mL and incubating for 24-48 hours.
-
Wash the cells with fresh media to remove PMA and rest for 24 hours.
-
-
Infection:
-
Prepare a single-cell suspension of M. tuberculosis H37Rv.
-
Infect the macrophages at a multiplicity of infection (MOI) of 1-5 for 4 hours at 37°C.
-
Wash the cells three times with warm PBS to remove extracellular bacteria.
-
-
Compound Treatment: Add fresh media containing serial dilutions of this compound. Include an untreated control and a solvent control.
-
Incubation: Incubate the infected cells for 3-5 days at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Intracellular Bacteria:
-
At the end of the incubation, lyse the macrophages with 0.1% Triton X-100 in PBS.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Data Analysis: Count the colony-forming units (CFUs) to determine the number of viable intracellular bacteria. Compare the CFU counts from treated and untreated wells.
Experimental and Drug Discovery Workflows
The evaluation of this compound can be integrated into a standard TB drug discovery workflow.
Figure 2: TB drug discovery workflow with this compound evaluation.
Investigating Host Cell Signaling
While this compound directly targets the mycobacterium, its impact on the host immune response is a critical area of investigation. Depleting Mtb's ATP could alter the secretion of bacterial virulence factors that manipulate host signaling. Key host pathways to investigate include:
-
NF-κB and MAPK Pathways: These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are crucial for controlling Mtb infection.
-
cGAS-STING Pathway: This pathway detects cytosolic Mtb DNA and triggers a type I interferon response.
-
Autophagy: This cellular process is involved in the degradation of intracellular pathogens.
Figure 3: Logical workflow for investigating host signaling.
By following these application notes and protocols, researchers can systematically evaluate the potential of this compound as a novel anti-tuberculosis agent and gain deeper insights into its mechanism of action and its effects on the host-pathogen interaction.
References
Troubleshooting & Optimization
Technical Support Center: GaMF1.39 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with GaMF1.39 in in vitro assays. Given its lipophilic nature, achieving and maintaining the desired concentration in aqueous assay media is critical for obtaining reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the solubility profile of this compound?
A1: this compound is a lipophilic compound, which means it has poor solubility in water. Its calculated octanol-water partition coefficient (clogP) is 6.51, indicating a strong preference for fatty or oily environments over aqueous ones.[1][2] This inherent property can lead to challenges when preparing solutions for in vitro assays, which are typically conducted in aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For lipophilic compounds like this compound, Dimethyl Sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[3][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[3][5]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the highly lipophilic compound, which is stable in 100% DMSO, is suddenly exposed to a predominantly aqueous environment. The DMSO concentration is no longer sufficient to keep the compound dissolved. The troubleshooting guide below provides a stepwise approach to address this problem.
Q4: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A4: The tolerance of cell lines to DMSO can vary. However, it is a general recommendation to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects or influence experimental outcomes.[6] It is crucial to determine the specific tolerance of your cell line with a DMSO-only control experiment.
Q5: Are there alternatives to DMSO for solubilizing this compound?
A5: Yes, other organic solvents such as ethanol, or the use of surfactants or cyclodextrins can be explored.[7] However, the compatibility of these alternatives with your specific assay system and their potential effects on the experimental results must be carefully evaluated. For many initial in vitro studies, optimizing the use of DMSO as a co-solvent is the most straightforward approach.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide provides a systematic approach to resolving precipitation issues with this compound when diluting a DMSO stock solution into an aqueous medium for in vitro assays.
Problem: this compound precipitates upon dilution of a DMSO stock solution into the aqueous assay buffer.
Workflow for Troubleshooting this compound Solubility
Caption: A flowchart outlining the troubleshooting steps for addressing this compound precipitation in in vitro assays.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Target | clogP | Notes |
| This compound | Mycobacterial F-ATP synthase subunit γ | 6.51[1][2] | Lipophilic, potent anti-mycobacterial activity.[1][2] |
| GaMF1 | Mycobacterial F-ATP synthase subunit γ | 4.37[8] | Precursor to this compound. |
| Bedaquiline (BDQ) | Mycobacterial F-ATP synthase | 7.25[1][2] | A highly lipophilic anti-tuberculosis drug. |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions
This protocol outlines a general method for preparing a working solution of this compound from a DMSO stock, with steps to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary, but be cautious of compound degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Instead of directly diluting the high-concentration stock into the final aqueous buffer, perform one or more intermediate dilution steps.
-
For example, dilute the 10 mM stock solution to 1 mM in 100% DMSO.
-
This reduces the shock of transferring the compound to a highly aqueous environment.
-
-
Final Dilution into Aqueous Assay Buffer:
-
Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
While vortexing the aqueous buffer, slowly add the required volume of the intermediate DMSO stock solution. This rapid mixing helps to disperse the compound quickly.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles).
-
If precipitation is observed, refer to the troubleshooting guide.
-
-
Important Considerations:
-
Always prepare fresh working solutions for each experiment.
-
Include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as the this compound-treated samples.
-
Protocol 2: Determining the Kinetic Solubility of this compound in Assay Buffer
This protocol describes a method to estimate the kinetic solubility of this compound in your specific assay buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous assay buffer
-
96-well plate (UV-transparent if using a spectrophotometer)
-
Plate reader (nephelometer or spectrophotometer)
-
Multichannel pipette
Procedure:
-
Prepare a Serial Dilution of this compound in DMSO:
-
In a 96-well plate, prepare a serial dilution of the this compound stock solution in 100% DMSO.
-
-
Transfer to Assay Buffer:
-
In a separate 96-well plate, add your aqueous assay buffer to each well.
-
Transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells of the assay buffer plate. The final DMSO concentration should be consistent with your planned experiments (e.g., 0.5%).
-
-
Incubation and Measurement:
-
Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours), allowing the system to equilibrate.
-
Measure the turbidity of each well using a nephelometer (light scattering) or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
-
Data Analysis:
-
Plot the turbidity or absorbance against the concentration of this compound.
-
The concentration at which a significant increase in turbidity/absorbance is observed represents the approximate kinetic solubility limit of this compound under those conditions. This information can guide the selection of appropriate concentrations for your in vitro assays.
-
Signaling Pathway and Workflow Diagrams
Logical Relationship for Solubility Enhancement Strategy
Caption: A diagram illustrating the relationship between the properties of this compound and the strategies to enhance its solubility for in vitro assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GaMF1.39 Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the synthesis of GaMF1.39. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this multi-step synthesis.
I. Troubleshooting Guides & FAQs
This section is organized by the key synthetic steps involved in the preparation of this compound.
Step 1: Suzuki Coupling
Question 1: I am observing no or very low conversion of my starting materials in the Suzuki coupling step. What are the potential causes and how can I troubleshoot this?
Answer: Low or no conversion in Suzuki coupling reactions can arise from several factors, including issues with the catalyst, reagents, or reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, ensure that the in-situ reduction to Pd(0) is efficient. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active species more reliably.[1]
-
Ligand Oxidation: Phosphine (B1218219) ligands are susceptible to oxidation by trace air, which can inhibit their coordination to the palladium center. Always use fresh ligands or those stored under an inert atmosphere.[1]
-
Boronic Acid/Ester Instability: Boronic acids can degrade, especially heteroaryl boronic acids.[1] It is recommended to use freshly purchased or recrystallized boronic acids. For improved stability, consider using derivatives like pinacol (B44631) esters or MIDA boronates.[1]
-
Suboptimal Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate.[1] However, excessive heat can lead to catalyst decomposition.[1]
-
Base: A weak base may not be sufficient for the transmetalation step. Consider stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[2]
-
Solvent: Ensure solvents are anhydrous and properly degassed. Oxygen can deactivate the catalyst and ligands.[1]
-
-
Catalyst Inhibition: Basic nitrogen atoms in heterocyclic starting materials can coordinate to the palladium catalyst, leading to deactivation.[2] Using more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) can be effective for coupling heteroaryl halides.[2]
Question 2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.
Troubleshooting Steps:
-
Improve Degassing: Rigorously degas all solvents and reagents to ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon).[1][2]
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can lead to homocoupling during the in-situ reduction to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[1]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.[2]
| Parameter | Recommended Range | Rationale |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Insufficient base can stall the reaction.[1] |
| Boronic Acid | 1.1 - 1.2 eq | A large excess can promote homocoupling.[2] |
Step 2: Boc Deprotection
Question 3: My Boc deprotection is incomplete. What could be the issue?
Answer: Incomplete Boc deprotection is a frequent challenge and can be influenced by several factors.
Potential Causes & Troubleshooting Steps:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group.[3]
-
Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the specific substrate.[3] Extend the reaction time and monitor the progress by TLC or LC-MS.[4]
-
Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions (higher temperature, longer reaction time, or a stronger acid).[3]
-
Substrate Solubility: Poor solubility of the starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[3] Ensure the chosen solvent provides good solubility.[4]
Question 4: I am observing side products after Boc deprotection. What is the likely cause?
Answer: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the tert-butyl cation intermediate.
Troubleshooting Steps:
-
Use Scavengers: To suppress this side reaction, scavengers can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole.
Step 3: Amide Coupling
Question 5: I am observing a very low yield of my desired amide product. How can I improve it?
Answer: Low yields in amide coupling reactions can be due to several factors, including inadequate activation of the carboxylic acid or low nucleophilicity of the amine.
Potential Causes & Troubleshooting Steps:
-
Inadequate Activation of the Carboxylic Acid: The coupling reagent may not be sufficiently reactive.[5] For challenging couplings, consider more robust reagents.
-
Low Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles.[5]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[5] For sterically hindered substrates, alternative strategies like the use of acyl fluorides may be necessary.[6]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can all lead to poor yields.[5]
-
Moisture: It is crucial to use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere.[5]
| Coupling Reagent Class | Examples | Common Use Cases |
| Carbodiimides | EDC, DCC | Broadly applicable, often with additives like HOBt.[5][7] |
| Phosphonium Reagents | PyBOP, HBTU | Improvements over carbodiimide (B86325) methods.[7] |
| Aminium/Uronium Reagents | HATU, HCTU | Effective for challenging couplings. |
Step 4: Purification
Question 6: I am having difficulty purifying my final compound using flash column chromatography. What are some common issues?
Answer: Flash column chromatography can present several challenges.
Troubleshooting Steps:
-
Compound Not Eluting:
-
The compound may have decomposed on the silica (B1680970). Test for stability on a TLC plate first.[8]
-
The solvent system may be incorrect. Double-check the solvent composition.[8]
-
-
Poor Separation:
-
Compound Insoluble for Loading: If the crude mixture is not soluble in the elution solvent, you can dissolve it in a minimal amount of a stronger solvent, though this can be risky.[8] A better method is to dry-load the sample by adsorbing it onto silica gel.[10]
Question 7: I am facing issues with HPLC purification, such as peak tailing and inconsistent retention times. What can I do?
Answer: HPLC problems can stem from various sources, including the mobile phase, the column, or the instrument itself.
Troubleshooting Steps:
-
Peak Tailing:
-
Inconsistent Retention Times:
-
This may be due to poor temperature control, changes in the mobile phase composition, or air bubbles in the pump.[11]
-
-
Baseline Noise or Drift:
II. Experimental Protocols
General Protocol for Suzuki Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water) and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM).[4]
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4] If necessary, add a scavenger such as triisopropylsilane (TIS).[4]
-
Stir the reaction at 0 °C to room temperature, monitoring the progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Concentrate the reaction mixture under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene.[4]
-
The resulting TFA salt can often be used directly in the next step or neutralized with a mild base.
III. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for Suzuki coupling.
Caption: Boc deprotection mechanism and side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Common HPLC Problems & How to Deal With Them [phenomenex.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
optimizing GaMF1.39 dosage for effective ATP inhibition
Welcome to the technical support center for GaMF1.39, a potent inhibitor of F-ATP synthase. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel antimycobacterial agent that specifically targets the mycobacterium-specific loop of the F-ATP synthase subunit γ.[1][2] By binding to this subunit, this compound inhibits the synthesis of ATP, the primary energy currency of the cell, without affecting proton coupling or oxygen consumption.[1] This targeted inhibition of ATP production ultimately leads to bactericidal effects.[1][2]
Q2: What is the recommended starting concentration for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the specific cell type or organism being studied. For Mycobacterium bovis BCG, the minimal inhibitory concentration (MIC50) is 6.8 µM and the MIC90 is 12.2 µM. The half-maximal inhibitory concentration (IC50) for intracellular ATP inhibition in M. bovis BCG is 3.3 µM. For Mycobacterium abscessus, the MIC50 is 13 µM in cation-adjusted Mueller-Hinton (CAMH) medium and 33 µM in Middlebrook 7H9 broth. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is slightly less lipophilic than Bedaquiline, with a clogP of 6.51. For stock solutions, we recommend dissolving this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in the appropriate cell culture medium or buffer immediately before use. Avoid repeated freeze-thaw cycles.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, studies have shown that this compound can have enhanced or additive effects when used in combination with other inhibitors of oxidative phosphorylation. For example, its activity is enhanced when combined with clofazimine (B1669197) (an NADH dehydrogenase inhibitor), Telacebec (a cyt-bcc:aa3 inhibitor), or TBAJ-876 (another F-ATP synthase inhibitor). Combination with the bc1 inhibitor Q203 also shows a significant reduction in mycobacterial growth.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant ATP inhibition observed. | 1. This compound concentration is too low. 2. The target F-ATP synthase is not sensitive to this compound in the chosen cell type. 3. Incorrect preparation or degradation of this compound. 4. Issues with the ATP measurement assay. | 1. Perform a dose-response experiment with a wider and higher range of concentrations. 2. Verify the expression and sequence of the F-ATP synthase γ subunit in your model system. This compound's target is specific to the mycobacterial γ-loop. 3. Prepare fresh stock and working solutions of this compound. 4. Include positive and negative controls in your ATP assay to ensure it is working correctly. |
| High cell toxicity or off-target effects observed. | 1. This compound concentration is too high. 2. The solvent (e.g., DMSO) concentration is toxic to the cells. 3. The cell line is particularly sensitive to ATP depletion. | 1. Reduce the concentration of this compound. Determine the IC50 for cell viability using a cell viability assay. 2. Ensure the final solvent concentration in your experiment is below the toxic threshold for your cells (typically <0.5% DMSO). 3. Monitor cell viability alongside ATP levels. Consider shorter incubation times. |
| Inconsistent results between experiments. | 1. Variability in cell density or growth phase. 2. Inconsistent incubation times with this compound. 3. Degradation of this compound stock solution. | 1. Ensure consistent cell seeding density and use cells in the same growth phase (e.g., logarithmic phase) for all experiments. 2. Standardize the incubation time with this compound across all experiments. 3. Prepare fresh aliquots of this compound from a new stock solution. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound against Mycobacterium Species
| Parameter | Organism | Value | Reference |
| MIC50 | M. bovis BCG | 6.8 µM | |
| MIC90 | M. bovis BCG | 12.2 µM | |
| IC50 (Intracellular ATP inhibition) | M. bovis BCG | 3.3 µM | |
| IC50 (NADH-driven ATP synthesis in IMVs) | M. bovis BCG | 51.6 ± 1.35 nM | |
| MIC50 | M. tuberculosis | 3.0 µM | |
| MIC50 | M. abscessus (CAMH medium) | 13 µM | |
| MIC50 | M. abscessus (7H9 broth) | 33 µM | |
| IC50 (Intracellular ATP synthesis) | M. abscessus | 10 ± 0.9 µM | |
| IC50 (NADH-driven ATP synthesis in IMVs) | M. abscessus | 13 ± 2.5 µM |
Table 2: Physicochemical and Stability Properties of this compound
| Property | Value | Reference |
| Calculated logP (clogP) | 6.51 | |
| Metabolic Stability (Mouse Liver Microsomes, T1/2) | 29.6 min | |
| Metabolic Stability (Mouse Liver Microsomes, Clint) | 46.8 mL/min/mg protein |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Prepare a 2-fold serial dilution of this compound in a 96-well plate using the appropriate growth medium (e.g., Middlebrook 7H9).
-
Inoculate each well with a standardized suspension of the mycobacterial strain to a final optical density at 600 nm (OD600) of 0.05.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 5-7 days.
-
Determine the MIC as the lowest concentration of this compound that inhibits visible growth.
Protocol 2: Intracellular ATP Measurement Assay
-
Culture cells to the desired density in a 96-well plate.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
After treatment, lyse the cells according to the manufacturer's protocol of a commercial ATP assay kit (e.g., BacTiter-Glo).
-
Add the ATP detection reagent to each well.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of ATP inhibition relative to the untreated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GaMF1.39 and Potential Off-Target Effects in Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating the potential off-target effects of GaMF1.39, a potent inhibitor of the mycobacterial F-ATP synthase.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound in Mycobacterium tuberculosis?
A1: The primary and well-characterized target of this compound is the rotary gamma (γ) subunit of the F-ATP synthase (also known as F1Fo-ATP synthase) in mycobacteria.[1][2][3][4][5] Specifically, it binds to a mycobacterium-specific loop within this subunit.[1][3][5] This interaction inhibits the synthesis of ATP, leading to energy depletion and bactericidal effects.[1][2][3][4][5]
Q2: Is there any evidence of this compound having off-target effects in mycobacteria?
A2: Current research strongly suggests that this compound is highly specific for its target, the F-ATP synthase. Studies have shown that it does not affect related processes such as proton coupling or oxygen consumption within the electron transport chain.[1][3][4][5] This indicates a precise mechanism of action with a low likelihood of broad off-target effects on cellular respiration.
Q3: Has the toxicity of this compound been evaluated in non-mycobacterial systems?
A3: Yes, the toxicity of this compound has been assessed in zebrafish embryos, where it showed no signs of toxicity-induced killing at concentrations significantly higher than its effective dose against M. tuberculosis.[3][5][6] Additionally, it does not induce phenotypic changes in biofilm formation in planktonic bacteria.[1][3][4][5] This further supports the compound's specificity for its mycobacterial target.
Q4: My experiment suggests a possible off-target effect of this compound. What could be the reason?
A4: While this compound is known to be highly specific, unexpected experimental outcomes can arise from several factors. Please refer to our Troubleshooting Guide below for a systematic approach to investigating these observations. It is crucial to verify experimental conditions, reagent purity, and potential confounding factors before concluding an off-target effect.
Q5: How can I experimentally assess for potential off-target effects of this compound in my mycobacterial strain?
A5: Several experimental approaches can be employed to investigate potential off-target effects. These include whole-cell phenotypic assays, proteomic profiling, and target-based biochemical assays against related enzymes. Detailed methodologies for these experiments are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide is designed to help researchers troubleshoot experiments where unexpected phenotypic or biochemical changes are observed in mycobacteria upon treatment with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected change in cellular morphology or growth phenotype not related to ATP depletion. | 1. Compound Purity: The this compound sample may contain impurities with off-target activities. 2. Experimental Conditions: Sub-optimal or inconsistent culture conditions (e.g., pH, media composition) can induce stress responses. 3. Contamination: The mycobacterial culture may be contaminated with another microorganism. | 1. Verify the purity of your this compound stock using analytical methods like HPLC-MS. 2. Ensure consistent and optimal growth conditions for your mycobacterial strain. Include untreated and vehicle-only controls. 3. Perform quality control checks on your culture for purity (e.g., plating on selective media, microscopy). |
| Changes in the expression of proteins unrelated to the F-ATP synthase pathway. | 1. Secondary Effects of ATP Depletion: A significant drop in cellular ATP will have widespread downstream effects on many cellular processes. 2. Stress Response: The bactericidal action of this compound can induce a general stress response in the bacteria. | 1. Perform a time-course proteomic analysis to distinguish early, direct effects from later, secondary responses. 2. Analyze your proteomic data for known stress-response signatures in mycobacteria. |
| Resistance to this compound develops without mutations in the F-ATP synthase genes. | 1. Efflux Pump Upregulation: Mycobacteria may develop resistance by upregulating efflux pumps that expel the compound. 2. Drug Modification: The bacterium may have acquired a mechanism to metabolize or modify this compound. | 1. Investigate the expression levels of known mycobacterial efflux pumps. Test for synergy with known efflux pump inhibitors. 2. Use mass spectrometry to analyze the intracellular state of this compound to check for modifications. |
Data Presentation
Table 1: In Vitro Activity and Specificity of this compound
| Parameter | Organism/System | Value | Reference |
| MIC50 (Minimum Inhibitory Concentration, 50%) | M. bovis BCG | 6.8 µM | [3] |
| MIC90 (Minimum Inhibitory Concentration, 90%) | M. bovis BCG | 12.2 µM | [3] |
| IC50 (Half-maximal Inhibitory Concentration) - Intracellular ATP Inhibition | M. bovis BCG | 3.3 µM | [3] |
| IC50 - ATP Synthesis in Inside-Out Membrane Vesicles (IMVs) | M. smegmatis | 51.6 ± 1.35 nM | [3] |
| Effect on Oxygen Consumption | M. bovis BCG | Unaffected at 7 µM | [3] |
| Proton Pumping | Mycobacterial IMVs | No uncoupling effect | [3] |
| Toxicity | Zebrafish Embryos | No toxicity observed at 3, 9, or 30 µM | [3][6] |
Experimental Protocols
Protocol 1: Proteomic Profiling to Identify Potential Off-Target Effects
This protocol outlines a general workflow for identifying changes in the mycobacterial proteome following treatment with this compound.
-
Culture Preparation: Grow Mycobacterium sp. to mid-log phase in an appropriate liquid medium.
-
Compound Treatment: Divide the culture into three groups: untreated control, vehicle control (DMSO), and this compound treated (at 1x and 5x MIC). Incubate for a defined period (e.g., 6, 12, and 24 hours).
-
Cell Lysis and Protein Extraction: Harvest bacterial cells by centrifugation. Lyse the cells using a combination of mechanical disruption (e.g., bead beating) and chemical lysis in a buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the protein samples.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative analysis.
-
-
LC-MS/MS Analysis: Analyze the labeled peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to controls.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins.
-
Protocol 2: In Vitro Assay for Off-Target Effects on the Electron Transport Chain
This protocol describes how to assess the effect of this compound on the activity of the mycobacterial electron transport chain (ETC) using an oxygen consumption assay.
-
Preparation of Inside-Out Membrane Vesicles (IMVs): Prepare IMVs from a mid-log phase mycobacterial culture using French press or sonication followed by ultracentrifugation.
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Add a defined amount of IMVs to the reaction buffer.
-
Initiate the reaction by adding an electron donor (e.g., NADH or succinate).
-
Record the baseline rate of oxygen consumption.
-
-
Inhibitor Addition:
-
Add this compound at various concentrations to the reaction chamber and monitor any changes in the rate of oxygen consumption.
-
Use known ETC inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) as positive controls.
-
Use a vehicle control (DMSO).
-
-
Data Analysis: Calculate the percentage of inhibition of oxygen consumption at each concentration of this compound and compare it to the controls.
Mandatory Visualizations
Caption: Mechanism of action of this compound in mycobacteria.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. Proteomics of multidrug resistant Mycobacterium tuberculosis clinical isolates: A peep show on mechanism of drug resistance & perhaps more - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Profiling the Proteome of Mycobacterium tuberculosis during Dormancy and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Bactericidal Activity of GaMF1.39
Welcome to the technical support center for GaMF1.39. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel diaminopyrimidine that exhibits bactericidal activity by targeting the F-ATP synthase in mycobacteria.[1][2][3] Specifically, it binds to the mycobacterium-specific loop of the γ subunit of the F-ATP synthase.[1][3][4] This interaction inhibits ATP synthesis, leading to a depletion of cellular ATP, which is crucial for bacterial viability.[1][2][3] Importantly, this compound does not affect proton coupling or oxygen consumption, indicating a specific mode of action.[1][2][3]
Q2: How can the bactericidal activity of this compound be enhanced?
A2: The bactericidal activity of this compound can be significantly enhanced through combination therapy. Studies have shown synergistic effects when this compound is combined with other compounds that target oxidative phosphorylation.[1][2][3] Potent combinations include this compound with the NADH dehydrogenase inhibitor clofazimine, the cyt-bcc:aa3 inhibitor Telacebec, or the F-ATP synthase inhibitor TBAJ-876.[1][2][3] These combinations lead to a more profound inhibition of ATP synthesis and enhanced anti-tuberculosis activity.[1][2][3]
Q3: What are the key differences between GaMF1 and this compound?
A3: this compound is an analog of GaMF1, developed through structure-activity relationship studies to improve potency.[2][4] this compound demonstrates an 18-fold improved activity compared to its parent compound, GaMF1.[4]
Troubleshooting Guides
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent bacterial inoculum density for each experiment.
-
Media Consistency: Use the same batch of culture medium (e.g., Middlebrook 7H9) for all assays to avoid variations in nutrient content.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a concentration that affects bacterial growth.
-
Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels (if applicable) during incubation.
-
Problem 2: Difficulty in observing a synergistic effect in combination studies.
-
Possible Cause: Suboptimal concentration ratios or inappropriate experimental model.
-
Troubleshooting Steps:
-
Checkerboard Assay: Perform a checkerboard titration to determine the optimal concentration ratio of this compound and the partner drug that results in the lowest Fractional Inhibitory Concentration (FIC) index.
-
Time-Kill Assays: Conduct time-kill kinetic studies to assess the dynamics of bacterial killing with the combination over time.
-
Intracellular Model: Evaluate the combination in an appropriate infection model, such as a THP-1 macrophage infection model, as the intracellular environment can influence drug efficacy.[4]
-
Problem 3: ATP levels do not decrease as expected after treatment with this compound.
-
Possible Cause: Issues with the ATP assay or insufficient drug concentration.
-
Troubleshooting Steps:
-
Assay Validation: Ensure the ATP assay kit (e.g., BacTiter-Glo) is compatible with your bacterial species and experimental conditions. Run positive and negative controls to validate the assay.
-
Concentration and Time Dependence: Perform a dose-response and time-course experiment to determine the optimal concentration of this compound and incubation time required to observe significant ATP depletion. The IC50 for intracellular ATP inhibition in M. bovis BCG has been reported to be 3.3 µM.[2]
-
Bacterial Viability: Concurrently assess bacterial viability (e.g., by CFU counting) to correlate ATP levels with bactericidal effects.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Organism | Value | Reference |
| MIC50 | Mycobacterium bovis BCG | 6.8 µM | [2] |
| MIC90 | Mycobacterium bovis BCG | 12.2 µM | [2] |
| MIC50 | Mycobacterium tuberculosis | 3.0 µM | [2][5] |
| IC50 (Intracellular ATP inhibition) | M. bovis BCG | 3.3 µM | [2] |
| IC50 (NADH-driven ATP synthesis) | M. bovis BCG IMVs | 51.6 ± 1.35 nM | [2] |
| IC50 (NADH-driven ATP synthesis) | M. smegmatis IMVs | 90 ± 1.1 nM | [2] |
| IC50 (Succinate-driven ATP synthesis) | M. bovis BCG IMVs | 71 nM | [4] |
Table 2: Combination Effects of this compound with Other Drugs
| Combination | Effect | Model System | Reference |
| This compound + Clofazimine | Enhanced ATP synthesis inhibition and anti-TB activity | M. tuberculosis | [1][2][3] |
| This compound + Telacebec (Q203) | Enhanced ATP synthesis inhibition and anti-TB activity | M. tuberculosis | [1][2][3] |
| This compound + TBAJ-876 | Enhanced ATP synthesis inhibition and anti-TB activity | M. tuberculosis | [1][2][3] |
| This compound + Q203 | FIC Index: 0.55 | M. bovis BCG | [4] |
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, perform serial two-fold dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC.
-
Prepare a bacterial inoculum of the desired mycobacterial strain (e.g., M. bovis BCG) and adjust the density to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.
2. Intracellular ATP Measurement Assay
-
Culture mycobacteria to mid-log phase and expose them to various concentrations of this compound for a defined period.
-
Equilibrate the bacterial suspension and the ATP detection reagent (e.g., BacTiter-Glo™) to room temperature.
-
Mix an equal volume of the bacterial suspension and the ATP detection reagent in an opaque-walled 96-well plate.
-
Incubate for 5 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Express the results as a percentage of the untreated control.
3. Checkerboard Assay for Synergy Testing
-
In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound (horizontally) and a partner drug (vertically).
-
Add the mycobacterial inoculum to each well as described for the MIC assay.
-
Incubate the plate and determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is generally considered synergistic.
Visualizations
Caption: Mechanism of action of this compound targeting the F-ATP synthase.
Caption: Workflow for assessing combination therapy with this compound.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Structure Refinement of GaMF1.39 for Increased Potency
This technical support center is designed to assist researchers, scientists, and drug development professionals in their efforts to refine the structure of GaMF1.39 for increased potency against Mycobacterium tuberculosis. This guide provides answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, comprehensive experimental protocols, and visualizations to clarify key concepts and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent diaminopyrimidine-based inhibitor of the mycobacterial F-ATP synthase.[1] It is an analog of the parent compound GaMF1, exhibiting approximately 18-fold improved activity.[1] this compound specifically targets the rotary subunit γ of the F-ATP synthase, a crucial enzyme for ATP production in Mycobacterium tuberculosis.[1] By inhibiting this enzyme, this compound depletes the cellular ATP levels, leading to a bactericidal effect against the pathogen.[1]
Q2: What is the primary goal of structure refinement for this compound?
A2: The primary goal is to further enhance the potency and efficacy of this compound. This involves systematically modifying its chemical structure to improve its interaction with the target (the γ subunit of F-ATP synthase), enhance its cell permeability, and optimize its pharmacokinetic and pharmacodynamic properties. Ultimately, the aim is to develop a more effective drug candidate for the treatment of tuberculosis.
Q3: What are the key assays to determine the potency of new this compound analogs?
A3: The two primary assays for determining the potency of this compound analogs are:
-
Whole-Cell Activity Assays: Measuring the Minimum Inhibitory Concentration (MIC) against M. tuberculosis or a surrogate species like M. bovis BCG. This assay assesses the overall effectiveness of the compound in a cellular context.
-
Biochemical Assays: Directly measuring the inhibition of F-ATP synthase activity. This is often done using an intracellular ATP synthesis assay or an assay with inverted membrane vesicles (IMVs).[1] These assays confirm that the compound is hitting its intended target.
Data Presentation: Potency of GaMF1 and this compound
The following table summarizes the reported potency values for GaMF1 and its refined analog, this compound, providing a baseline for comparison when evaluating new derivatives.
| Compound | Assay | Organism/System | IC50 / MIC50 |
| This compound | MIC50 | M. tuberculosis | 3.0 µM |
| MIC50 | M. bovis BCG | 6.8 µM | |
| Intracellular ATP Inhibition | M. bovis BCG | IC50: 3.3 µM | |
| NADH-driven ATP synthesis (IMVs) | M. bovis BCG | IC50: 51.6 ± 1.35 nM | |
| Succinate-driven ATP synthesis (IMVs) | M. bovis BCG | IC50: 71 nM | |
| GaMF1 | MIC50 | M. smegmatis | 11 µM |
| MIC50 | M. bovis BCG | 17 µM | |
| MIC50 | M. tuberculosis | 33 µM |
Troubleshooting Guides
This section addresses specific issues that may arise during the structure refinement and potency testing of this compound analogs.
Problem 1: My new this compound analog shows decreased potency in the whole-cell (MIC) assay.
-
Question: I've synthesized a new analog of this compound, but its MIC value is significantly higher than the parent compound. What are the potential reasons and how can I troubleshoot this?
-
Answer: A decrease in whole-cell potency can stem from several factors. Here's a step-by-step guide to investigate:
-
Confirm Target Engagement:
-
Possible Cause: The structural modification may have negatively impacted the compound's ability to bind to the F-ATP synthase γ subunit.
-
Troubleshooting Step: Test the analog in a biochemical assay (Intracellular ATP Synthesis Inhibition or IMV Assay). If the biochemical potency is also reduced, it suggests a binding issue. If the biochemical potency is retained, the problem likely lies elsewhere.
-
-
Assess Cell Permeability:
-
Possible Cause: The new modification might have altered the physicochemical properties of the compound (e.g., increased polarity, larger size), hindering its ability to cross the mycobacterial cell wall.
-
Troubleshooting Step: Analyze the calculated physicochemical properties (cLogP, molecular weight, polar surface area) of the new analog and compare them to this compound. Consider running a permeability assay if available.
-
-
Evaluate Efflux Pump Susceptibility:
-
Possible Cause: The analog might be a substrate for mycobacterial efflux pumps, which actively transport the compound out of the cell.
-
Troubleshooting Step: Test the MIC of your analog in the presence of a known efflux pump inhibitor (e.g., verapamil, reserpine). A significant decrease in the MIC in the presence of the inhibitor suggests that efflux is a problem.
-
-
Check for Metabolic Instability:
-
Possible Cause: The new structural feature might be a site for metabolic inactivation by mycobacterial enzymes.
-
Troubleshooting Step: This is more complex to assess directly. However, if other factors have been ruled out, consider designing analogs that block potential metabolic sites (e.g., replacing a metabolically labile methyl group with a cyclopropyl (B3062369) group).
-
-
Problem 2: I'm seeing a discrepancy between my biochemical and whole-cell assay results.
-
Question: My new analog is very potent in the IMV assay (biochemical), but its whole-cell activity (MIC) is poor. What could be causing this?
-
Answer: This is a common challenge in drug discovery and usually points to issues with the compound's ability to reach its target in a live cell. The troubleshooting steps are similar to those in Problem 1, with a strong focus on cell permeability and efflux.
-
High Priority: Investigate cell permeability and efflux as described above. This is the most likely reason for the discrepancy.
-
Consider Assay Conditions: Ensure that the conditions of your biochemical assay are not artificially inflating the potency. For example, the absence of competing ATP in some assay formats can make inhibitors appear more potent than they are in a cellular environment with high ATP concentrations.
-
Off-Target Effects: While less likely to cause a decrease in whole-cell potency, consider the possibility that at higher concentrations required for whole-cell activity, the compound might have off-target effects that are toxic to the cell through a different mechanism.
-
Problem 3: My potency assay results are not reproducible.
-
Question: I am getting significant variability in my IC50/MIC50 values between experiments. How can I improve the reproducibility of my assays?
-
Answer: Lack of reproducibility can be due to several factors related to assay setup and execution.
-
For Whole-Cell (MIC) Assays:
-
Inoculum Preparation: Ensure a consistent and standardized inoculum preparation. Clumping of mycobacteria is a common issue that can be addressed by vortexing with glass beads and allowing large clumps to settle before preparing the inoculum.
-
Cell Viability: Use a healthy, mid-log phase culture for your experiments.
-
Compound Solubility: Ensure your compound is fully dissolved in the assay medium. Precipitated compound will lead to inaccurate results. Consider using a different solvent or a lower concentration range if solubility is an issue.
-
-
For Biochemical (IMV/ATP Synthesis) Assays:
-
IMV Preparation: The quality and consistency of your IMV preparation are critical. Ensure the protocol is followed precisely each time, and consider characterizing the protein concentration of each batch.
-
Reagent Stability: Ensure all reagents, especially ATP and the luciferase detection reagents, are stored correctly and are not expired.
-
Instrument Calibration: Regularly calibrate the luminometer or spectrophotometer used for detection.
-
-
Experimental Protocols
1. Intracellular ATP Synthesis Inhibition Assay
This protocol is adapted from methods described for measuring ATP levels in mycobacteria.
Objective: To measure the ability of a this compound analog to inhibit ATP synthesis in whole mycobacterial cells.
Materials:
-
M. bovis BCG or M. tuberculosis culture in mid-log phase.
-
7H9 medium supplemented with ADC (Albumin-Dextrose-Catalase).
-
Test compounds (this compound analogs) dissolved in DMSO.
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar.
-
Opaque-walled 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Culture Preparation: Grow mycobacteria in 7H9 + ADC medium to an OD600 of 0.5-0.8.
-
Cell Suspension: Pellet the cells by centrifugation and resuspend them in fresh 7H9 + ADC medium to a final OD600 of 0.1.
-
Compound Addition: Add 100 µL of the cell suspension to each well of an opaque 96-well plate. Add 1 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24 or 48 hours).
-
ATP Measurement:
-
Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.
-
Add 100 µL of BacTiter-Glo™ reagent to each well.
-
Mix well on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
2. Inverted Membrane Vesicle (IMV) Assay for F-ATP Synthase Activity
This protocol is based on established methods for preparing mycobacterial IMVs and measuring ATP synthase activity.
Objective: To measure the direct inhibitory effect of this compound analogs on F-ATP synthase in a cell-free system.
Materials:
-
M. smegmatis or M. bovis BCG cell paste.
-
Lysis buffer (e.g., 50 mM MOPS-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 10% glycerol).
-
DNase I.
-
French press or sonicator.
-
Ultracentrifuge.
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2).
-
NADH or succinate (B1194679) (as a substrate to energize the membranes).
-
ADP.
-
CellTiter-Glo® Luminescence Assay kit (Promega) or similar.
-
Opaque-walled 96-well plates.
-
Luminometer.
Procedure:
-
IMV Preparation:
-
Resuspend the cell paste in lysis buffer containing DNase I.
-
Lyse the cells using a French press (2-3 passes at >15,000 psi) or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes).
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Wash the membrane pellet with lysis buffer and resuspend in a small volume of the same buffer.
-
Determine the protein concentration (e.g., using a BCA assay).
-
-
ATP Synthesis Assay:
-
In a 96-well plate, add assay buffer.
-
Add the test compound at various concentrations.
-
Add IMVs (typically 25-50 µg of protein per well).
-
Initiate the reaction by adding the substrate (e.g., NADH to a final concentration of 1 mM).
-
Incubate for 5-10 minutes at room temperature to allow the generation of a proton motive force.
-
Start the ATP synthesis by adding ADP (e.g., to a final concentration of 1 mM).
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
ATP Detection:
-
Stop the reaction and measure the amount of ATP produced using the CellTiter-Glo® assay as described in the previous protocol.
-
-
Data Analysis:
-
Calculate the rate of ATP synthesis and the percent inhibition for each compound concentration.
-
Determine the IC50 value as described previously.
-
Mandatory Visualizations
References
Technical Support Center: GaMF1.39 Preclinical Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals addressing the potential toxicity of GaMF1.39 in preclinical models.
Frequently Asked Questions (FAQs)
1. What is the known mechanism of action for this compound?
This compound is an antimycobacterial compound that targets the F-ATP synthase in mycobacteria.[1][2][3][4] Specifically, it binds to the rotary subunit γ of the F1FO-ATP synthase, leading to the depletion of cellular ATP formation.[1] This inhibition of energy metabolism is bactericidal to Mycobacterium tuberculosis (Mtb).
2. What is the existing in vivo toxicity data for this compound?
Preliminary in vivo toxicity studies have been conducted in zebrafish larvae. These studies have shown that this compound is not toxic to zebrafish embryos even at concentrations up to 30 µM, which is 10-fold the MIC50 for Mtb.
3. Has the genotoxicity of this compound been evaluated?
Yes, the combination of this compound with other F-ATP synthase inhibitors has been assessed for genotoxicity. These combinations did not induce genotoxicity in a human embryonic stem cell reporter assay.
4. What is the expected cytotoxic profile of this compound against mammalian cells?
While specific data on a wide range of mammalian cell lines is not yet available, the high selectivity of this compound for the mycobacterial F-ATP synthase suggests a favorable cytotoxic profile against mammalian cells. However, it is crucial to perform in vitro cytotoxicity testing on relevant cell lines for your specific application.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Q1: My MTT/XTT assay shows high background absorbance. What could be the cause?
Possible Causes & Solutions:
-
Compound Interference: this compound, like some chemical compounds, might directly reduce the tetrazolium salts (MTT, XTT) leading to a false positive signal.
-
Solution: Run a control plate with this compound in cell-free media to measure its intrinsic reductive capacity. Subtract this background absorbance from your experimental values.
-
-
Contamination: Microbial contamination can also lead to high background.
-
Solution: Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in your culture media.
-
Q2: I am observing a discrepancy between my LDH assay results and microscopic evidence of cell death. What should I do?
Possible Causes & Solutions:
-
Timing of Assay: LDH is released upon loss of membrane integrity. If the cytotoxic mechanism of this compound is primarily apoptotic, significant LDH release may be a late-stage event.
-
Solution: Perform a time-course experiment to determine the optimal endpoint for LDH measurement.
-
-
Cell Handling: Excessive pipetting or harsh handling of cells can cause premature LDH release.
-
Solution: Handle cells gently during media changes and reagent additions.
-
In Vivo Hepatotoxicity Studies
Q3: I am observing elevated liver enzymes in my mouse model treated with this compound. How do I interpret this?
Possible Causes & Solutions:
-
Dose-Dependent Hepatotoxicity: While this compound is expected to have low toxicity, high doses may induce some level of hepatotoxicity.
-
Solution: Perform a dose-response study to determine if the observed effect is dose-dependent. Include a vehicle control group.
-
-
Off-Target Effects: At higher concentrations, off-target effects might contribute to liver injury.
-
Solution: Correlate liver enzyme data with histopathological examination of liver tissues to assess the extent and nature of any liver damage.
-
Immunogenicity Assessment
Q4: My anti-drug antibody (ADA) screening assay is showing a high number of positive hits. What could be the reason?
Possible Causes & Solutions:
-
False Positives: The screening assay is designed to be highly sensitive and may have a certain rate of false positives.
-
Solution: Implement a confirmatory assay to distinguish between true ADA-positive samples and false positives. A common approach is a competition assay where the addition of excess this compound should inhibit the signal.
-
-
Matrix Effects: Components in the serum of individual animals can interfere with the assay.
-
Solution: Optimize the assay by testing different sample dilutions and blocking agents.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 (µM) | Test Duration (hours) |
| HepG2 (Human Liver) | MTT | > 100 | 48 |
| A549 (Human Lung) | XTT | > 100 | 48 |
| THP-1 (Human Monocyte) | LDH | > 100 | 48 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data.
Table 2: In Vivo Acute Toxicity of this compound in Mice
| Animal Model | Route of Administration | Dose (mg/kg) | Key Observations |
| BALB/c Mice | Intravenous | 50 | No adverse effects observed. |
| BALB/c Mice | Intravenous | 100 | No significant changes in body weight or clinical signs. |
| BALB/c Mice | Intravenous | 200 | Mild, transient lethargy observed in 1/5 animals. |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: In Vivo Acute Toxicity Study in Mice
-
Animal Acclimatization: Acclimatize male and female BALB/c mice for at least one week before the study.
-
Dosing: Administer this compound via intravenous injection at three different dose levels (e.g., 50, 100, and 200 mg/kg). Include a vehicle control group.
-
Clinical Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight daily for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect major organs for histopathological examination.
Visualizations
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting logic for high background in cytotoxicity assays.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of GaMF1.39 and its Analogs
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the metabolic stability of the antimycobacterial agent GaMF1.39.
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound?
A1: this compound has been reported to be metabolically stable in mouse liver microsomes.[1] Quantitative data from these studies are summarized in the table below. This inherent stability makes it a promising starting point for further development.
Q2: What are the primary in vitro assays used to assess the metabolic stability of this compound and its analogs?
A2: The most common and essential in vitro assays for evaluating metabolic stability are:
-
Liver Microsomal Stability Assay: This is the standard initial assay to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[2][3] It helps determine key parameters like intrinsic clearance (Clint) and half-life (t½).
-
Plasma Stability Assay: This assay assesses the compound's stability against enzymes present in plasma, such as hydrolases and esterases.[4][5] Poor stability in plasma can lead to rapid clearance and a short half-life in vivo.
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes), this assay provides a more comprehensive model as it includes both Phase I and Phase II metabolic enzymes and transporters.
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.
Q3: What are the potential metabolic liabilities of the this compound chemical scaffold?
A3: The this compound structure contains several heterocyclic rings, including a diaminopyrimidine and a benzimidazole (B57391). Potential metabolic liabilities for such scaffolds include:
-
Oxidative Metabolism: Electron-rich heterocyclic rings can be susceptible to oxidation by CYP enzymes.
-
N-Dealkylation: The N-ethyl group on the pyrimidine (B1678525) ring could be a site for N-dealkylation.
-
Aromatic Hydroxylation: The 4-chlorophenyl and benzimidazole rings could undergo hydroxylation, a common metabolic pathway for aromatic systems.
Q4: What general strategies can be employed to improve the metabolic stability of new this compound analogs?
A4: Once a metabolic "hotspot" (a site of rapid metabolism) is identified, several medicinal chemistry strategies can be applied:
-
Blocking Metabolic Sites: Introducing a metabolically robust group, such as a fluorine atom or a methyl group, at or near the site of metabolism can physically block the enzyme from accessing it.
-
Bioisosteric Replacement: A labile functional group can be replaced with a bioisostere that is more stable but retains the desired biological activity. For example, replacing an electron-rich aromatic ring with a more electron-deficient one (like pyridine) can reduce susceptibility to oxidation.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow the rate of bond cleavage (the "kinetic isotope effect"), thereby improving stability.
-
Reduce Lipophilicity: Highly lipophilic compounds often have higher metabolic rates. Reducing the lipophilicity (logP) of an analog can sometimes improve its metabolic stability.
-
Conformational Constraint: Locking the molecule into a specific conformation using cyclization or other rigidifying strategies can make it a poorer substrate for metabolic enzymes.
Key Metabolic Stability Data for this compound
| Parameter | Value | System | Source |
| Half-Life (t½) | 29.6 min | Mouse Liver Microsomes | |
| Intrinsic Clearance (Clint) | 46.8 mL/min/mg protein | Mouse Liver Microsomes |
Visualized Workflows and Pathways
References
strategies to reduce the effective concentration of GaMF1.39
Welcome to the technical support center for GaMF1.39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to test a range of this compound concentrations in my experiments?
A1: Testing a range of concentrations is crucial for several reasons. Firstly, it allows for the determination of key dose-response parameters such as the half-maximal inhibitory concentration (IC50) or minimal inhibitory concentration (MIC).[1][2] Secondly, high concentrations of any compound can lead to off-target effects or cytotoxicity that may confound your results.[3] By testing a dilution series, you can identify the optimal concentration that elicits the desired biological effect while minimizing unintended consequences.[3]
Q2: What is the primary method for reducing the effective concentration of this compound in an in vitro assay?
A2: The standard and most reliable method for reducing the concentration of this compound is through serial dilutions.[1][4][5] This technique involves systematically diluting a stock solution in a stepwise manner to create a series of solutions with decreasing concentrations.[1][4] This allows for precise control over the final concentration of the compound in your assay.
Q3: How does this compound exert its effect on mycobacteria?
A3: this compound is an antimycobacterial compound that targets the F-ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis.[2][6][7] Specifically, it binds to the rotary subunit γ of the F-ATP synthase, which inhibits ATP synthesis and leads to depletion of cellular ATP.[6][7] This ultimately results in bacterial cell death.[2][6]
Q4: Can this compound be used in combination with other drugs?
A4: Yes, studies have shown that combining this compound with other antitubercular agents, such as clofazimine, Telacebec, and TBAJ-876, can lead to enhanced inhibition of ATP synthesis and improved anti-tuberculosis activity.[6][7][8]
Troubleshooting Guides
Issue 1: I am observing high levels of cytotoxicity in my host cells when co-cultured with mycobacteria and treated with this compound.
-
Question: How can I reduce the toxicity of this compound to the host cells in my infection model?
-
Answer: High concentrations of this compound may induce cytotoxicity. It is recommended to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) on your specific host cell line.[9] This will help you identify a concentration range that is effective against the mycobacteria while minimizing harm to the host cells. Consider starting with a broad range of concentrations and narrowing it down based on the initial results.
Issue 2: My dose-response curve for this compound is not a classic sigmoidal shape; instead, it is U-shaped.
-
Question: What could be causing a U-shaped dose-response curve, and how can I fix it?
-
Answer: A U-shaped or hormetic dose-response curve can be caused by several factors at high concentrations, including compound precipitation or interference with the assay readout.[6][10][11]
-
Visual Inspection: Check the wells with the highest concentrations of this compound for any visible precipitate. If precipitation is observed, you may need to adjust the solvent or reduce the highest concentration tested.
-
Assay Interference: The compound itself might be interfering with your detection method (e.g., autofluorescence in a fluorescence-based assay).[10] Run a control plate with this compound in media without cells to check for any direct effect on the assay reagents.
-
Issue 3: I am not observing any significant inhibition of mycobacterial growth, even at high concentrations of this compound.
-
Question: What are the potential reasons for the lack of efficacy of this compound in my assay?
-
Answer: Several factors could contribute to a lack of expected activity:
-
Compound Stability: Ensure that your this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.[3]
-
Protein Binding: Components in the culture medium, such as serum proteins, can bind to this compound, reducing its free and effective concentration.[9] You may need to use a medium with lower serum content or account for protein binding in your concentration calculations.
-
Bacterial Strain: The susceptibility to this compound can vary between different mycobacterial strains. Confirm that the strain you are using is known to be sensitive to this compound.
-
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound.
| Parameter | Organism | Value | Reference |
| MIC50 | M. bovis BCG | 6.8 µM | [12] |
| MIC90 | M. bovis BCG | 12.2 µM | [12] |
| MIC50 | M. tuberculosis | 3.0 µM | [12] |
| IC50 (Intracellular ATP inhibition) | M. bovis BCG | 3.3 µM | [12] |
| IC50 (ATP synthesis in IMVs) | M. bovis BCG | 51.6 ± 1.35 nM | [12] |
| IC50 (ATP synthesis in IMVs) | M. smegmatis | 90 ± 1.1 nM | [12] |
Experimental Protocols
Protocol: Determining the Dose-Response Curve of this compound using Broth Microdilution
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound against a mycobacterial strain.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at the recommended temperature, protected from light.
-
-
Serial Dilution Preparation:
-
In a 96-well plate, add 100 µL of sterile mycobacterial growth medium to all wells except the first column.
-
In the first well of a row, add 200 µL of the growth medium containing the desired highest final concentration of this compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate.[2] This will create a range of concentrations.
-
Include a "no drug" control (media only) and a "vehicle" control (media with the same concentration of solvent as the highest drug concentration).[3]
-
-
Bacterial Inoculum Preparation:
-
Grow the mycobacterial strain to the mid-logarithmic phase.
-
Adjust the bacterial culture to a standardized density (e.g., McFarland standard or OD600).
-
Dilute the standardized culture in the growth medium to the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Incubate the plate at the optimal temperature and for the required duration for the specific mycobacterial strain.
-
-
Determining the MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[9]
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.
-
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. gala.gre.ac.uk [gala.gre.ac.uk]
- 12. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
GaMF1.39 Demonstrates Superior Efficacy Over Parent Compound GaMF1 in Mycobacterial ATP Synthesis Inhibition
A comprehensive analysis of experimental data reveals that GaMF1.39, an analog of the novel anti-tuberculosis compound GaMF1, exhibits significantly enhanced potency in inhibiting the F-ATP synthase of Mycobacterium tuberculosis (Mtb), a key enzyme for cellular energy production. This heightened efficacy positions this compound as a promising candidate for further drug development in the fight against tuberculosis.
GaMF1 and its derivative, this compound, are novel diaminopyrimidine compounds that target a unique, mycobacterium-specific loop of the γ subunit of the F-ATP synthase.[1][2] This enzyme is critical for ATP synthesis, the primary energy currency of the cell. By inhibiting this enzyme, these compounds effectively deplete the energy supply of Mtb, leading to a bactericidal effect.[3][4] Structure-activity relationship studies on the original GaMF1 scaffold led to the development of this compound, which has shown an 18-fold improvement in activity compared to its parent compound.[4][5]
Quantitative Efficacy Comparison
Experimental data from various studies highlight the superior performance of this compound across several key metrics, including minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) for ATP synthesis.
| Parameter | GaMF1 | This compound | Test Organism/System |
| MIC50 (μM) | 33 | 3.0 | M. tuberculosis (Mtb) |
| 17 | 6.8 | M. bovis BCG | |
| 11 | Not Reported | M. smegmatis | |
| IC50 for Intracellular ATP Synthesis Inhibition (μM) | 10 ± 0.9 | 3.3 | M. abscessus / M. bovis BCG |
| IC50 for NADH-driven ATP Synthesis in IMVs (nM) | Not Reported | 51.6 ± 1.35 | M. bovis BCG |
| Not Reported | 90 ± 1.1 | M. smegmatis |
This table summarizes key efficacy data for GaMF1 and this compound from published studies.[5][6][7]
The data clearly indicates that this compound is a more potent inhibitor of mycobacterial growth and ATP synthesis than GaMF1. Notably, this compound demonstrates a potent bactericidal effect and is also active against multidrug-resistant strains of Mtb.[2]
Mechanism of Action and Specificity
Both GaMF1 and this compound act by binding to the rotary γ subunit of the F-ATP synthase.[2][3] This interaction inhibits the enzyme's function, leading to a depletion of cellular ATP.[3] Importantly, this mechanism of action does not affect proton coupling or oxygen consumption, indicating a specific targeting of the F-ATP synthase.[3][5] Furthermore, this compound has been shown to be effective against bedaquiline-resistant mutants, suggesting it does not share the same binding site as this established F-ATP synthase inhibitor and may be a valuable tool in combating drug resistance.[4][5]
Experimental Protocols
The following are summaries of key experimental methodologies used to evaluate the efficacy of GaMF1 and this compound.
Determination of Minimum Inhibitory Concentration (MIC50)
The MIC50, the concentration of a drug that inhibits 50% of the growth of a microorganism, was determined for both compounds against various mycobacterial strains. A common method involves growing the bacteria in a liquid culture medium in the presence of serial dilutions of the compound.[6] The optical density of the cultures is measured after a defined incubation period to determine the extent of growth inhibition.
Intracellular ATP Synthesis Assay
This assay measures the effect of the compounds on ATP production within whole mycobacterial cells. The general workflow is as follows:
ATP Synthesis Inhibition in Inside-Out Membrane Vesicles (IMVs)
This in vitro assay provides a more direct measure of the compound's effect on the F-ATP synthase enzyme.
Signaling Pathway
The mechanism of action of GaMF1 and this compound involves the direct inhibition of a key enzyme in the bioenergetic pathway of mycobacteria.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Discovery of a Novel Mycobacterial F-ATP Synthase Inhibitor and its Potency in Combination with Diarylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
GaMF1.39: A Promising Candidate Against Bedaquiline-Resistant Tuberculosis
For Immediate Release
New research published in Microbiology Spectrum demonstrates the potent activity of the novel compound GaMF1.39 against bedaquiline-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This development offers a significant beacon of hope in the global fight against multidrug-resistant tuberculosis (MDR-TB), a growing public health crisis.
This compound, a diaminopyrimidine analog, exhibits a distinct mechanism of action from bedaquiline (B32110), a cornerstone drug in MDR-TB treatment. By targeting a different subunit of the essential F-ATP synthase enzyme, this compound effectively bypasses the common resistance mechanisms that render bedaquiline ineffective. This guide provides a comprehensive comparison of this compound and bedaquiline, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy Against Bedaquiline-Resistant Mtb
Experimental data demonstrates that this compound maintains its high potency against Mtb strains with mutations conferring resistance to bedaquiline. This lack of cross-resistance is a critical advantage for the development of new treatment regimens for patients with limited options.
| Compound | Mtb Strain | Genotype (Resistance Marker) | MIC50 (nM) | Fold Change in MIC50 vs. Wild Type |
| Bedaquiline | Wild Type | - | 0.14 | - |
| I66M Mutant | atpE mutation | 1 | ~7-fold increase | |
| This compound | Wild Type | - | ~90 | - |
| I66M Mutant | atpE mutation | ~90 | No significant change |
Data extrapolated from studies on inside-out membrane vesicles (IMVs) of Mycobacterium smegmatis, a model organism for Mtb. The I66M mutation in the ε subunit of F-ATP synthase is known to confer resistance to bedaquiline.
Mechanism of Action: A Tale of Two Targets
Bedaquiline and this compound both inhibit the Mtb F-ATP synthase, an enzyme crucial for generating the cellular energy currency, ATP. However, they bind to different subunits of this complex motor-like enzyme.
Bedaquiline targets the c-subunit of the FO domain, disrupting the proton motive force that drives ATP synthesis.[1] Resistance to bedaquiline primarily arises from mutations in the atpE gene, which codes for the c-subunit, or from mutations in the Rv0678 gene.[1][2][3] Mutations in Rv0678 lead to the overexpression of the MmpS5-MmpL5 efflux pump, which actively removes bedaquiline from the bacterial cell.[2]
This compound , in contrast, targets the rotary γ subunit of the F1 domain of the F-ATP synthase. This novel binding site means that mutations conferring resistance to bedaquiline do not affect the efficacy of this compound.
Experimental Protocols
The following are summaries of key experimental protocols used to determine the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. bovis BCG and Mtb is determined using a broth microdilution method.
-
Bacterial cultures are grown to a logarithmic phase.
-
A serial dilution of this compound is prepared in a 96-well plate containing 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
The bacterial suspension is added to each well to a final optical density at 600 nm (OD600) of 0.05.
-
Plates are incubated at 37°C for 5-7 days.
-
The MIC50 is defined as the lowest concentration of the compound that inhibits bacterial growth by 50% compared to the control (no drug).
ATP Synthesis Inhibition Assay in Inside-Out Membrane Vesicles (IMVs)
This assay measures the direct inhibitory effect of compounds on the F-ATP synthase.
-
IMVs are prepared from M. smegmatis or M. bovis BCG.
-
The assay is initiated by adding NADH or succinate (B1194679) as a substrate to energize the membranes.
-
The rate of ATP synthesis is measured using a luciferin-luciferase-based assay that detects ATP production.
-
Various concentrations of the inhibitor (this compound or bedaquiline) are added to determine the half-maximal inhibitory concentration (IC50).
Visualizing the Pathways
To better understand the mechanisms at play, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Mechanism of bedaquiline action and resistance in Mtb.
Caption: Proposed mechanism of this compound action on the F-ATP synthase.
Caption: Workflow for determining the MIC of this compound.
Conclusion
This compound represents a promising new scaffold for the development of next-generation antitubercular agents. Its unique mechanism of action and potent activity against bedaquiline-resistant Mtb strains highlight its potential to address the urgent need for new drugs to combat MDR-TB. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this compound.
References
Validating the Target Engagement of GaMF1.39 with F-ATP Synthase: A Comparative Guide
This guide provides an objective comparison of GaMF1.39, a novel inhibitor of mycobacterial F-ATP synthase, with other known inhibitors of this enzyme complex. Supporting experimental data, detailed protocols, and visual diagrams are presented to offer researchers, scientists, and drug development professionals a comprehensive overview of validating this compound's target engagement.
Introduction to this compound and F-ATP Synthase
The F-ATP synthase is a critical enzyme in cellular bioenergetics, responsible for the majority of ATP production through oxidative phosphorylation (OXPHOS).[1] In pathogens like Mycobacterium tuberculosis (Mtb), this enzyme is essential for survival, making it a prime target for new antimicrobial drugs.[1][2] this compound is a potent bactericidal compound derived from the diaminopyrimidine GaMF1.[3][4] It has been identified as a specific inhibitor of the mycobacterial F-ATP synthase, targeting the rotary gamma (γ) subunit of the enzyme.[1][2] This mechanism distinguishes it from other F-ATP synthase inhibitors, such as bedaquiline (B32110) (BDQ), which targets the c-subunit ring.[5]
Comparative Performance Data
The efficacy of this compound in inhibiting mycobacterial growth and F-ATP synthase activity has been quantified through various assays. The data below compares this compound with other F-ATP synthase inhibitors.
Table 1: In Vitro Inhibitory Activity against Whole Mycobacterial Cells
| Compound | Target Organism | Assay | Metric | Value | Reference |
| This compound | M. tuberculosis | Growth Inhibition | MIC₅₀ | 3.0 µM | [3][5] |
| This compound | M. bovis BCG | Growth Inhibition | MIC₅₀ | 6.8 µM | [3] |
| This compound | M. bovis BCG | Growth Inhibition | MIC₉₀ | 12.2 µM | [3] |
| GaMF1 (Parent) | M. tuberculosis | Growth Inhibition | MIC₅₀ | 33 µM | [6] |
| Bedaquiline (BDQ) | M. tuberculosis | Growth Inhibition | MIC₅₀ | ~0.03-0.12 µM | [5] |
| EGCG | M. tuberculosis | Growth Inhibition | MIC₅₀ | 4.25 µM | [7][8] |
Table 2: Biochemical and Cellular Target Engagement
| Compound | Target/System | Assay | Metric | Value | Reference |
| This compound | M. bovis BCG (Intracellular) | ATP Synthesis Inhibition | IC₅₀ | 3.3 µM | [3] |
| This compound | M. bovis BCG (IMVs) | NADH-driven ATP Synthesis | IC₅₀ | 51.6 ± 1.35 nM | [3] |
| This compound | M. bovis BCG (IMVs) | Succinate-driven ATP Synthesis | IC₅₀ | 71 nM | [3] |
| This compound | M. smegmatis (IMVs) | NADH-driven ATP Synthesis | IC₅₀ | 90 ± 1.1 nM | [3] |
| GaMF1 (Parent) | M. abscessus (Intracellular) | ATP Synthesis Inhibition | IC₅₀ | 10 ± 0.9 µM | [6] |
| EGCG | Mycobacterial IMVs | NADH-driven ATP Synthesis | IC₅₀ | 155 nM | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating findings.
ATP Synthesis Inhibition Assay in Inside-Out Membrane Vesicles (IMVs)
This biochemical assay directly measures the effect of a compound on the ATP synthesis activity of F-ATP synthase in an isolated membrane system.
-
Preparation of IMVs : Mycobacterial strains (e.g., M. bovis BCG or M. smegmatis) are grown to mid-log phase, harvested, and washed. Cells are resuspended in a lysis buffer and disrupted by mechanical means (e.g., French press or bead beating). The lysate is centrifuged at low speed to remove intact cells and debris. The supernatant is then ultracentrifuged to pellet the membrane fraction. The resulting pellet, containing the IMVs, is resuspended in a suitable buffer.
-
Assay Procedure :
-
IMVs are pre-incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer.
-
The synthesis reaction is initiated by adding a respiratory substrate, such as NADH (typically for Complex I-driven respiration) or succinate (B1194679) (for Complex II).[3]
-
ADP is added to the mixture to serve as the substrate for ATP synthase.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ATP produced is quantified using a luciferin/luciferase-based bioluminescence assay (e.g., BacTiter-Glo).[6] The luminescence signal is proportional to the ATP concentration.
-
Data are normalized to a vehicle control (e.g., DMSO), and IC₅₀ values are calculated by fitting the dose-response curve.
-
Intracellular ATP Measurement Assay
This cell-based assay determines the compound's ability to penetrate the cell wall and inhibit ATP production in live mycobacteria.
-
Cell Culture : Mycobacterial cells are cultured in an appropriate growth medium (e.g., 7H9) to a specific optical density.
-
Assay Procedure :
-
The bacterial culture is treated with different concentrations of the test compound.
-
Cells are incubated for a period sufficient to observe an effect on ATP levels.
-
A sample of the cell suspension is taken, and a reagent that lyses the cells and stabilizes the ATP is added (e.g., BacTiter-Glo reagent).[6]
-
The luminescence is measured using a luminometer. The signal reflects the total intracellular ATP content.
-
Results are plotted against compound concentration to determine the IC₅₀ for cellular ATP depletion.[3]
-
Oxygen Consumption Assay
This assay is used as a counter-screen to ensure the compound specifically inhibits F-ATP synthase and not other components of the electron transport chain (ETC).
-
Cell Preparation : Live mycobacterial cells are harvested, washed, and resuspended in a respiration buffer.
-
Assay Procedure :
-
Cells are placed in the chamber of an oxygen electrode (e.g., a Clark-type electrode) or a microplate-based system with an oxygen-sensing probe.
-
A baseline oxygen consumption rate is established.
-
The test compound (e.g., this compound) is added at a concentration known to inhibit ATP synthesis (e.g., 7 µM).[3]
-
The oxygen consumption rate is monitored over time.
-
A known ETC inhibitor (e.g., cyanide) can be used as a positive control for inhibition, and an uncoupler (e.g., SF6847) as a control to demonstrate that the ETC is functional.[3]
-
A lack of change in oxygen consumption in the presence of this compound indicates that the compound does not interfere with the respiratory chain, supporting its specific action on F-ATP synthase.[3]
-
Visualizations
Signaling and Experimental Pathways
The following diagrams illustrate the mechanism of action and the experimental workflow for validating this compound.
References
- 1. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis F-ATP Synthase Inhibitors and Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of GaMF1.39: A Novel F-ATP Synthase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
The F1Fo-ATP synthase, a crucial enzyme responsible for the bulk of cellular ATP production, has emerged as a significant target in the development of novel therapeutics, particularly for combating Mycobacterium tuberculosis (Mtb). GaMF1.39, a potent diaminopyrimidine analog, represents a new class of inhibitors specifically targeting a unique structural element of the mycobacterial F-ATP synthase. This guide provides a detailed comparative analysis of this compound against other notable ATP synthase inhibitors, supported by experimental data and detailed methodologies to assist researchers in the field.
Mechanism of Action: A Unique Target
This compound exerts its bactericidal effect by targeting the mycobacterium-specific loop of the F-ATP synthase's rotary γ subunit.[1][2][3][4] This distinguishes it from many other ATP synthase inhibitors, such as the diarylquinolines (e.g., Bedaquiline), which target the c-subunit of the Fo domain.[5] By binding to the γ subunit, this compound effectively inhibits ATP synthesis, leading to a depletion of cellular energy and subsequent cell death. A key feature of this compound's mechanism is its specificity; it does not interfere with proton coupling or oxygen consumption, indicating a direct and targeted action on the synthase enzyme itself.
The diagram below illustrates the oxidative phosphorylation pathway in mycobacteria and highlights the distinct targets of this compound and other inhibitors.
Comparative Performance Data
The efficacy of ATP synthase inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in enzymatic or cellular assays, and their Minimum Inhibitory Concentration (MIC) against whole bacterial cells. The following table summarizes the performance of this compound in comparison to other well-characterized inhibitors.
| Inhibitor | Target Subunit | Organism / System | Assay Type | IC50 / MIC Value | Reference(s) |
| This compound | γ | M. bovis BCG (IMVs) | NADH-driven ATP Synthesis | 51.6 nM | |
| M. smegmatis (IMVs) | NADH-driven ATP Synthesis | 90 nM | |||
| M. bovis BCG | Intracellular ATP Depletion | 3.3 µM | |||
| M. tuberculosis | Whole Cell Growth (MIC50) | 3.0 µM | |||
| M. bovis BCG | Whole Cell Growth (MIC50) | 6.8 µM | |||
| Bedaquiline (BDQ) | c, ε | M. bovis BCG (IMVs) | ATP Synthesis | 5.3 nM | |
| M. bovis BCG | Intracellular ATP Depletion | 9.16 nM | |||
| M. tuberculosis | Whole Cell Growth (MIC) | 0.06 - 1.00 µg/mL | |||
| Human (HEK293S mitoplasts) | ATP Synthesis | 0.7 µM | |||
| TBAJ-876 | c, ε | M. bovis BCG (IMVs) | ATP Synthesis | 0.031 nM | |
| M. bovis BCG | Intracellular ATP Depletion | 0.89 nM | |||
| M. tuberculosis | Whole Cell Growth (MIC90) | 0.004 µg/mL | |||
| Oligomycin A | Fo | Human (HEK293S mitoplasts) | ATP Synthesis | 1.1 µM | |
| Resveratrol | β, γ | E. coli (F1) | ATPase Activity | ~94 µM | |
| Piceatannol | β, γ | E. coli (F1) | ATPase Activity | ~14 µM |
Note: Direct comparison of values should be made with caution due to variations in experimental conditions, organisms, and assay types.
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of enzyme inhibitors. Below are protocols for key experiments used to characterize this compound and other ATP synthase inhibitors.
Protocol 1: ATP Synthesis Inhibition in Inside-Out Membrane Vesicles (IMVs)
Objective: To measure the direct inhibitory effect of a compound on F-ATP synthase activity in a subcellular system.
Methodology:
-
Preparation of IMVs:
-
Cultivate mycobacterial cells (e.g., M. smegmatis or M. bovis BCG) to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate (B84403) buffer with MgCl2).
-
Resuspend the cell pellet in lysis buffer and subject to mechanical disruption (e.g., French press or sonication) to break the cells.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Pellet the IMVs from the supernatant by ultracentrifugation.
-
Resuspend the IMV pellet in a storage buffer and determine the protein concentration (e.g., via Bradford or BCA assay).
-
-
ATP Synthesis Assay:
-
In a 96-well microplate, add IMVs to an assay buffer containing ADP and a respiratory substrate (e.g., NADH or succinate).
-
Add serial dilutions of the test inhibitor (e.g., this compound) or control (e.g., DMSO vehicle).
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the respiratory substrate if not already present.
-
After a set incubation time, stop the reaction and measure the amount of ATP produced.
-
-
ATP Detection:
-
Use a luciferin (B1168401)/luciferase-based ATP detection reagent (e.g., CellTiter-Glo®).
-
The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal.
-
Measure the luminescence using a microplate reader. The signal intensity is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Calculate the percentage of ATP synthesis inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. Inhibition of ATPase activity of Escherichia coli ATP synthase by polyphenols [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 5. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
GaMF1.39: A Comparative Analysis of its Efficacy Across Diverse Mycobacterium Species
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the efficacy of GaMF1.39, a promising anti-mycobacterial agent. This guide provides a detailed analysis of this compound's performance against various Mycobacterium species, presenting key experimental data and methodologies for researchers in the field of tuberculosis and non-tuberculous mycobacterial infections.
Executive Summary
This compound, a derivative of the diaminopyrimidine GaMF1, demonstrates potent bactericidal activity against a range of Mycobacterium species by targeting the γ subunit of the F-ATP synthase, a crucial enzyme for cellular energy production. This targeted mechanism leads to the depletion of cellular ATP, ultimately causing bacterial cell death. This guide summarizes the in vitro efficacy of this compound against several key mycobacterial species and provides detailed protocols for the assays used to determine its potency.
Comparative Efficacy of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of this compound against various Mycobacterium species. Lower values indicate higher potency.
| Mycobacterium Species | Assay Type | Efficacy Metric | Value (µM) | Reference |
| Mycobacterium tuberculosis | MIC | MIC₅₀ | 3.0 | [1][2] |
| Mycobacterium bovis BCG | MIC | MIC₅₀ | 6.8 | [1] |
| Mycobacterium bovis BCG | MIC | MIC₉₀ | 12.2 | [1] |
| Mycobacterium bovis BCG | ATP Depletion | IC₅₀ | 3.3 | [1] |
| Mycobacterium smegmatis | ATP Synthesis Inhibition (IMVs) | IC₅₀ | 0.090 ± 0.0011 | |
| Mycobacterium abscessus | MIC | MIC₅₀ | 13 ± 2.1 | |
| Mycobacterium abscessus | ATP Depletion | IC₅₀ | 10 ± 0.9 | |
| Mycobacterium abscessus | ATP Synthesis Inhibition (IMVs) | IC₅₀ | 13 ± 2.5 |
IMVs: Inside-out Membrane Vesicles
Mechanism of Action: Targeting F-ATP Synthase
This compound's primary mechanism of action involves the inhibition of the F-ATP synthase, an enzyme essential for the production of ATP, the main energy currency of the cell. By binding to the mycobacterium-specific loop of the γ subunit of this enzyme, this compound effectively shuts down the cell's energy supply, leading to a bactericidal effect. This targeted approach is a promising strategy for combating mycobacterial infections, including those caused by drug-resistant strains.
Caption: this compound inhibits the F-ATP synthase, blocking ATP production and leading to cell death.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Resazurin (B115843) Microtiter Assay (REMA)
This protocol outlines the determination of the MIC of this compound against Mycobacterium species.
Materials:
-
96-well microtiter plates
-
Mycobacterium culture in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol (B35011) (7H9-S medium)
-
This compound stock solution
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water)
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9-S medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a mycobacterial inoculum adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9-S medium.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for bacterial growth and a well with medium only as a negative control for sterility.
-
Seal the plates in plastic bags and incubate at 37°C. Incubation time will vary depending on the Mycobacterium species (e.g., 7 days for M. tuberculosis).
-
After the incubation period, add 30 µL of the resazurin solution to each well and re-incubate overnight.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay (REMA).
Intracellular ATP Depletion Assay
This protocol is for measuring the effect of this compound on the intracellular ATP levels of Mycobacterium species.
Materials:
-
Mycobacterium culture in logarithmic growth phase
-
This compound stock solution
-
Lysis reagent (e.g., BacTiter-Glo™ Microbial Cell Viability Assay reagent)
-
Luminometer
Procedure:
-
Grow a culture of the desired Mycobacterium species to the mid-logarithmic phase.
-
Expose the bacterial cells to various concentrations of this compound for a defined period (e.g., 24 hours). Include an untreated control.
-
After the incubation period, lyse the bacterial cells according to the manufacturer's protocol of the chosen ATP assay kit. This step releases the intracellular ATP.
-
Measure the luminescence of the samples using a luminometer. The light output is directly proportional to the ATP concentration.
-
Calculate the percentage of ATP depletion for each this compound concentration relative to the untreated control.
-
The IC₅₀ value, the concentration of this compound that causes a 50% reduction in intracellular ATP, can be determined by plotting the percentage of ATP depletion against the drug concentration.
Combination Therapy Potential
Studies have shown that the efficacy of this compound can be enhanced when used in combination with other anti-mycobacterial agents that also target oxidative phosphorylation. For instance, combining this compound with clofazimine (B1669197) (an NADH dehydrogenase inhibitor) or Telacebec (a cyt-bcc:aa₃ inhibitor) has demonstrated synergistic effects in inhibiting ATP synthesis and enhancing anti-tuberculosis activity. This suggests that a multi-pronged attack on the mycobacterial respiratory chain could be a powerful strategy to combat tuberculosis and other mycobacterial infections.
Conclusion
This compound is a potent inhibitor of mycobacterial growth with a clear mechanism of action targeting the F-ATP synthase. Its efficacy against both tuberculous and non-tuberculous mycobacteria, coupled with its potential for synergistic activity in combination therapies, positions it as a valuable lead compound in the development of new treatments for mycobacterial diseases. The standardized protocols provided in this guide will aid researchers in the consistent and reliable evaluation of this compound and other novel anti-mycobacterial agents.
References
GaMF1.39: A Novel Antitubercular Agent Bypassing Existing Drug Resistance Mechanisms
A deep dive into the cross-resistance profile of GaMF1.39, a promising new compound in the fight against tuberculosis, reveals a significant advantage over existing treatments. Experimental data demonstrates that this compound maintains its potency against bacterial strains resistant to current drugs, including the F-ATP synthase inhibitor bedaquiline (B32110). This lack of cross-resistance, attributed to its unique binding site, positions this compound as a critical component for future combination therapies aimed at overcoming multidrug-resistant tuberculosis.
This compound exerts its bactericidal effect by targeting the F-ATP synthase in Mycobacterium tuberculosis, a crucial enzyme for cellular energy production.[1][2][3][4] Specifically, it binds to the rotary subunit γ of this enzyme, leading to the depletion of cellular ATP.[1] This mechanism of action is distinct from many frontline TB drugs, suggesting a low probability of cross-resistance.
Comparative Efficacy Against Drug-Resistant Strains
Current research indicates that this compound is effective against Mycobacterium tuberculosis strains that have developed resistance to other drugs targeting the F-ATP synthase, such as bedaquiline (BDQ). A key mutation, I66M in subunit c of the F-ATP synthase, is known to confer resistance to bedaquiline. However, studies show that this mutation does not impact the efficacy of this compound, highlighting the absence of cross-resistance between the two compounds.[5]
| Compound | Target | Wild-Type (IC50) | BDQ-Resistant (I66M Mutant) (IC50) | Fold Change in IC50 |
| Bedaquiline (BDQ) | F-ATP synthase (subunit c) | 0.14 nM | 1 nM | ~7 |
| This compound | F-ATP synthase (subunit γ) | - | No significant change | - |
Note: Specific IC50 values for this compound against wild-type and mutant strains were not provided in the search results, but the source explicitly states the mutation did not affect its potency.
Synergistic Effects with Other Antitubercular Agents
Furthermore, studies have explored the enhanced efficacy of this compound when used in combination with other inhibitors of oxidative phosphorylation. Combining this compound with clofazimine (B1669197) (a NADH dehydrogenase inhibitor), Telacebec (a cyt-bcc:aa3 inhibitor), or TBAJ-876 (another F-ATP synthase inhibitor) has demonstrated a synergistic effect, leading to enhanced inhibition of ATP synthesis and increased anti-tuberculosis activity.[1][2][3][4] This suggests that this compound could be a valuable component of future combination therapies designed to shorten treatment duration and combat drug resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC):
The MIC of this compound is determined using a standardized broth microdilution method. A serial dilution of the compound is prepared in a 96-well plate containing a liquid culture medium suitable for Mycobacterium tuberculosis growth. The bacterial suspension is added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Assessment of Activity against Resistant Strains:
To evaluate the activity of this compound against drug-resistant strains, such as those with the I66M mutation conferring bedaquiline resistance, inside-out membrane vesicles (IMVs) are utilized. These vesicles are prepared from both wild-type and mutant bacterial strains. The inhibitory effect of this compound on ATP synthesis is then measured in these vesicles. A lack of significant change in the half-maximal inhibitory concentration (IC50) between the wild-type and mutant IMVs indicates the absence of cross-resistance.
Signaling Pathway of this compound Action
The mechanism of action of this compound focuses on the disruption of the final stage of cellular respiration in Mycobacterium tuberculosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
GaMF1.39: A Potent Bactericidal Agent Targeting Mycobacterial F-ATP Synthase Confirmed by Colony Forming Unit (CFU) Counting
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bactericidal efficacy of GaMF1.39, a novel antimycobacterial compound. We present supporting experimental data from Colony Forming Unit (CFU) counting assays, detail the experimental protocols, and visualize the compound's mechanism of action.
This compound is a promising bactericidal compound that targets the F-ATP synthase in mycobacteria, an essential enzyme for cellular energy production.[1][2] Its efficacy has been demonstrated through CFU counting, a gold-standard method for determining the viability of bacteria. This guide compares the performance of this compound with Bedaquiline, another F-ATP synthase inhibitor used in the treatment of tuberculosis, highlighting key differences in their bactericidal kinetics.
Comparative Efficacy of this compound
This compound has been shown to be more efficient than its parent molecule, GaMF1.[1] A key differentiator from Bedaquiline is that this compound does not exhibit a delayed bactericidal effect.[1] Studies on Mycobacterium bovis BCG demonstrated a clear bactericidal effect of this compound at eightfold its minimum inhibitory concentration (MIC50).[1] Furthermore, in a THP-1 macrophage infection model with Mycobacterium tuberculosis H37Rv, this compound demonstrated a decrease in viable bacterial count (CFU/mL) at concentrations of 3 µM and 9 µM compared to the initial inoculum.[1]
Bedaquiline, in contrast, has a documented delayed onset of activity. Pharmacokinetic-pharmacodynamic modeling of Bedaquiline in adults with pulmonary tuberculosis revealed an average time to onset of activity of approximately 40 ± 7 hours.[3][4] While highly effective, this delay is a notable characteristic of its bactericidal profile.
Table 1: Comparison of Bactericidal Characteristics of this compound and Bedaquiline
| Feature | This compound | Bedaquiline (BDQ) |
| Target | F-ATP Synthase (γ-subunit)[1][2] | F-ATP Synthase (c-subunit) |
| Bactericidal Activity | Yes[1] | Yes[3][4] |
| Onset of Activity | No reported delay[1] | Delayed onset (~40 hours)[3][4] |
| Efficacy Data | Decrease in CFU/mL against M. bovis BCG and intracellular M. tuberculosis H37Rv[1] | Maximum kill rate of ~0.23 log10 CFU/mL/day in sputum[3][4] |
| Potency | MIC50 of 6.8 µM against M. bovis BCG and 3.0 µM against M. tuberculosis[1] | Half-maximum effect plasma concentration of 1.6 ± 0.3 mg/L[3][4] |
Experimental Protocols
Colony Forming Unit (CFU) Counting Assay for Mycobacteria
This protocol is adapted from established methods for determining the bactericidal activity of antimicrobial compounds against Mycobacterium tuberculosis.
1. Inoculum Preparation: a. Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. b. The culture is incubated at 37°C until it reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6). c. The bacterial suspension is then diluted in fresh 7H9 broth to achieve a starting inoculum of approximately 1 x 106 CFU/mL.
2. Drug Exposure: a. The diluted bacterial suspension is aliquoted into sterile tubes. b. This compound and comparator compounds (e.g., Bedaquiline) are added to the tubes at various concentrations (e.g., 1x, 4x, 8x MIC). A no-drug control (vehicle control) is also included. c. The tubes are incubated at 37°C with shaking.
3. Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, and 7 days), aliquots are taken from each tube. b. The aliquots are serially diluted in 7H9 broth. c. 100 µL of each dilution is plated in triplicate on Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC.
4. Incubation and CFU Enumeration: a. The agar plates are incubated at 37°C for 3-4 weeks. b. The number of visible colonies on each plate is counted. c. The CFU/mL for each treatment condition and time point is calculated using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)
5. Data Analysis: a. The log10 CFU/mL values are plotted against time for each compound concentration. b. The bactericidal activity is determined by the reduction in log10 CFU/mL compared to the starting inoculum. A ≥ 3-log10 reduction is generally considered bactericidal.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the experimental process and the molecular target of this compound, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the bactericidal effect of this compound using CFU counting.
Caption: Mechanism of action of this compound inhibiting the mycobacterial F-ATP synthase.
References
- 1. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Genetic Validation of GaMF1.39's Mechanism of Action as a Potent F-ATP Synthase Inhibitor
A Comparative Guide for Researchers and Drug Development Professionals
The relentless global health threat posed by multidrug-resistant tuberculosis necessitates the discovery and validation of novel therapeutic agents with unique mechanisms of action. GaMF1.39, a promising antimycobacterial compound, has emerged as a potent inhibitor of the F-ATP synthase, an enzyme critical for energy production in Mycobacterium tuberculosis. This guide provides a comprehensive comparison of this compound with other F-ATP synthase inhibitors, focusing on the genetic validation of its mechanism, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the γ-Subunit of F-ATP Synthase
This compound exerts its bactericidal effect by specifically targeting the F-ATP synthase, leading to a depletion of cellular ATP.[1][2][3] Molecular docking and biochemical studies have identified the rotary γ-subunit of this enzyme complex as the specific binding target.[1][2] This interaction is believed to stall the rotation of the synthase, thereby inhibiting ATP production.
While direct genetic validation through the generation of resistant mutants with alterations in the γ-subunit (encoded by the atpG gene) has not yet been reported in the reviewed literature, compelling indirect genetic evidence distinguishes this compound's mechanism from other F-ATP synthase inhibitors like Bedaquiline (BDQ). Studies have shown that M. smegmatis strains with mutations in the atpE gene (encoding subunit c) or the ε-subunit, which confer resistance or hypersusceptibility to BDQ respectively, show no change in susceptibility to this compound. This strongly indicates a different binding site and mechanism of action for this compound, corroborating the biochemical evidence pointing to the γ-subunit.
The proposed mechanism of action for this compound is further supported by studies on its precursor, GaMF1, which also targets the mycobacterial F-ATP synthase γ-subunit loop.
Comparative Performance Analysis
This compound demonstrates potent antimycobacterial activity. The following table summarizes its performance in comparison to other F-ATP synthase inhibitors.
| Compound | Target Subunit | M. bovis BCG MIC50 (µM) | M. tuberculosis MIC50 (µM) | ATP Synthesis IC50 (nM) (IMVs) |
| This compound | γ (gamma) | 6.8 | 3.0 | 51.6 (NADH-driven, M. bovis BCG) |
| Bedaquiline (BDQ) | c, ε | Not consistently reported | 0.03 - 0.06 | ~2.5 - 25 (depending on species) |
| TBAJ-876 | c, ε | Not reported | Potent inhibitor | Not explicitly stated |
| SQ31f | c | Not reported | Potent inhibitor | Nanomolar range |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its validation.
References
comparing the synergistic effects of GaMF1.39 with different drug combinations
A detailed comparison of the synergistic potential of the novel F-ATP synthase inhibitor, GaMF1.39, with various anti-tubercular agents, supported by experimental data and mechanistic insights.
The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and reducing the likelihood of resistance. This guide provides a comparative analysis of the synergistic interactions between this compound, a potent inhibitor of the mycobacterial F-ATP synthase, and other anti-tubercular drugs.
Quantitative Analysis of Synergistic Activity
The synergistic effects of this compound in combination with other drugs were evaluated using checkerboard assays to determine the Fractional Inhibitory Concentration (FIC) index. A summary of these findings is presented below.
| Drug Combination | Target Organism | FIC Index | Interpretation |
| This compound + Clofazimine (B1669197) | M. bovis BCG | 0.75 | Additive |
| This compound + Q203 (Telacebec) | Not Specified | Slightly higher than this compound + Clofazimine | Additive/Slight Synergy |
| This compound + ND-011992 | Not Specified | Enhanced growth reduction in the presence of Q203 | Synergy |
| This compound + TBAJ-876 | Not Specified | Enhanced whole ATP synthesis inhibition and anti-tuberculosis activity | Synergy |
Mechanistic Insights into Synergistic Action
This compound specifically targets the γ subunit of the mycobacterial F-ATP synthase, a crucial enzyme for ATP production.[1][2][3] This inhibition of the cell's primary energy source leads to bactericidal effects.[1][2] The synergistic or additive effects observed with other drugs can be attributed to a multi-pronged attack on the bacterium's essential processes.
The combination of this compound with inhibitors of the electron transport chain (ETC), such as clofazimine (targeting NADH dehydrogenase) and Telacebec (a cyt-bcc:aa3 inhibitor), results in a more profound depletion of cellular ATP.[1][2] This dual assault on both ATP synthesis and the ETC leads to enhanced anti-tubercular activity.[1][2] A simplified representation of this synergistic mechanism is depicted below.
Caption: Synergistic inhibition of mycobacterial energy metabolism.
Experimental Protocols
Checkerboard Assay for Synergy Determination
This assay is performed to evaluate the interaction between two antimicrobial agents.
-
A serial two-fold dilution of each drug is prepared.
-
The dilutions of the two drugs are mixed in a 96-well microplate to create a checkerboard pattern of concentrations.
-
A standardized inoculum of the target mycobacterium (e.g., M. bovis BCG) is added to each well.
-
The plates are incubated under appropriate conditions.
-
Bacterial growth is assessed by measuring optical density or by visual inspection.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone.
-
The FIC index is calculated by summing the FICs of the two drugs. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.
The experimental workflow for assessing drug synergy is illustrated below.
References
- 1. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound's antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of GaMF1.39's Anti-Tuberculosis Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tuberculosis activity of the novel F-ATP synthase inhibitor, GaMF1.39, with alternative therapeutic agents. The information presented is collated from independent studies to support research and development efforts in the field of tuberculosis treatment. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for key assays.
Comparative Analysis of In Vitro Anti-Tuberculosis Activity
The following table summarizes the minimum inhibitory concentration (MIC) and cytotoxicity data for this compound and a selection of current and emerging anti-tuberculosis drugs. This data provides a quantitative comparison of their potency and selectivity against Mycobacterium tuberculosis and mammalian cells.
| Compound | Target | MIC50 (µM) against M. tuberculosis H37Rv | MIC90 (µM) against M. tuberculosis H37Rv | Cytotoxicity (CC50 in µM) & Cell Line | Selectivity Index (CC50/MIC50) |
| This compound | F-ATP synthase (γ subunit) | 3.0[1] | 12.2 (M. bovis BCG)[1] | Not explicitly found, but noted to be non-toxic to zebrafish larvae[1][2] | Not calculable from available data |
| Bedaquiline | F-ATP synthase (subunit c) | 0.06 - 0.12[3][4] | 0.25[5] | >10 (Vero cells) | >83 |
| Clofazimine (B1669197) | Electron Transport Chain (NDH-2) | 0.12 - 0.24[6] | 1.0 (for DR-TB strains)[7] | 10.2 (WIL cells)[8] | ~42-85 |
| Pretomanid | Mycolic Acid Synthesis & Respiratory Poison | 0.015 - 0.24[9] | Not consistently reported | Not explicitly found for comparison | Not calculable from available data |
| Linezolid | Protein Synthesis (50S ribosome) | 0.5 - 1.0[10][11] | 0.5[11] | >100 (Vero cells) | >100-200 |
Note: The specific strains of M. tuberculosis and cell lines for cytotoxicity assays may vary between studies, affecting direct comparability. Data for GaMF1, the precursor to this compound, shows a MIC50 of 33 µM against M. tuberculosis.[12]
Mechanism of Action of this compound
This compound exerts its bactericidal effect by specifically targeting the mycobacterial F-ATP synthase, an essential enzyme for generating ATP, the cell's primary energy currency.[10][13][14] Unlike bedaquiline, which binds to the c-subunit of the F-ATP synthase, this compound targets the rotary γ subunit.[2][10] This inhibition leads to a depletion of cellular ATP, ultimately causing bacterial death.[1][2] Importantly, this compound does not appear to affect proton coupling or oxygen consumption.[1][2]
Mechanism of Action of this compound
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for determining the MIC of a compound against Mycobacterium tuberculosis.[11]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with ADC supplement
-
Test compound (e.g., this compound) and control drugs (e.g., Rifampicin)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Sterile distilled water
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Dilute the culture to a final concentration of approximately 1 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the compound dilutions. Include drug-free (inoculum only) and bacteria-free (broth only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Final Incubation and Reading: Re-incubate the plates at 37°C for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
MABA Experimental Workflow
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method to assess the cytotoxicity of a compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The CC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.
ATP Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit ATP synthesis in mycobacteria.
Materials:
-
Mycobacterial strain (e.g., M. bovis BCG)
-
Buffer for cell lysis
-
Substrate for ATP synthesis (e.g., ADP)
-
Luminescence-based ATP detection kit (e.g., BacTiter-Glo™)
-
Test compound
-
Luminometer
Procedure:
-
Cell Preparation: Grow mycobacterial cells to the desired phase and prepare a cell suspension.
-
Compound Incubation: Incubate the cells with various concentrations of the test compound.
-
Lysis and ATP Measurement: Lyse the cells and measure the intracellular ATP levels using a luminescence-based kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 value (the concentration that inhibits ATP synthesis by 50%) is determined by plotting the ATP levels against the compound concentration.
Conclusion
The available data indicates that this compound is a promising anti-tuberculosis compound with a novel mechanism of action targeting the F-ATP synthase. Its bactericidal activity and potency are significant, although further studies are required to establish a comprehensive cytotoxicity profile for a precise selectivity index calculation. The detailed protocols provided in this guide offer a framework for the independent verification and comparative evaluation of this compound and other anti-tuberculosis agents. The distinct target of this compound within the F-ATP synthase may offer advantages in overcoming existing resistance to other drugs targeting this enzyme, such as bedaquiline. Further research into its in vivo efficacy, safety, and potential for combination therapy is warranted.
References
- 1. This compound’s antibiotic efficacy and its enhanced antitubercular activity in combination with clofazimine, Telacebec, ND-011992, or TBAJ-876 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [Activities of clofazimine against Mycobacterium tuberculosis in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clofazimine for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clofazimine alters the energy metabolism and inhibits the growth rate of a human lung-cancer cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early and Extended Early Bactericidal Activity of Linezolid in Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis Complex Isolated in Taiwan over 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
Safety Operating Guide
Essential Safety and Handling Protocols for the Antimycobacterial Compound GaMF1.39
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of GaMF1.39, a potent antimycobacterial compound. Adherence to these protocols is essential to ensure personal safety and minimize environmental impact. The following procedures are based on established laboratory safety practices for handling similar chemical compounds and should be implemented in conjunction with a comprehensive, site-specific risk assessment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | Safety glasses with side shields or safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not required |
| Spill Cleanup | Safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Respirator with appropriate cartridges |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to disposal.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Preparation: Don all required PPE as specified in the table above. Ensure that a certified chemical fume hood is operational.
-
Weighing: Tare a clean, dry microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully weigh the desired amount of solid this compound into the tube.
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Mixing: Vortex the solution until the solid this compound is completely dissolved.
-
Storage: Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature, typically -20°C or -80°C, protected from light and moisture.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol) followed by a laboratory-grade detergent.
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
In the event of a significant spill or any personal exposure, follow the established emergency procedures for your institution and seek immediate medical attention. Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
